cis-Octahydro-1H-isoindole hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-KVZVIFLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNC[C@H]2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670009 | |
| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161829-92-1 | |
| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of cis-Octahydro-1H-isoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-Octahydro-1H-isoindole hydrochloride is a heterocyclic amine that serves as a valuable building block in organic synthesis. Its structural motif is found in various biologically active molecules, making it a compound of interest for medicinal chemistry and drug development. Understanding its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of the known physicochemical characteristics of cis-Octahydro-1H-isoindole and its hydrochloride salt, details common experimental protocols for their determination, and presents a generalized workflow for such characterization.
Physicochemical Data
The following table summarizes the key physicochemical properties of cis-Octahydro-1H-isoindole and its hydrochloride salt. It is important to distinguish between the free base and its salt form, as their properties can differ significantly.
| Property | cis-Octahydro-1H-isoindole (Free Base) | This compound |
| CAS Number | 1470-99-1, 21850-12-4[1][2] | 161829-92-1[3] |
| Molecular Formula | C₈H₁₅N[1][4] | C₈H₁₆ClN[3] |
| Molecular Weight | 125.21 g/mol [1][4] | 161.67 g/mol [3] |
| Appearance | Colorless to light yellow liquid or solid[1][5][6] | Solid[1] |
| Melting Point | 75-80 °C (Note: another source indicates 189°C for the boiling point, which may be a conflation)[1] | Not explicitly found, but expected to be a solid with a defined melting point. |
| Boiling Point | 189-190.2 °C at 760 mmHg[1][7][8] | Decomposes upon heating before boiling. |
| Density | 0.915 ± 0.06 g/cm³ (Predicted)[1] | Not available. |
| Solubility | Soluble in methanol, ethanol, acetone, and dimethyl sulfoxide[1] | Expected to be soluble in water and polar protic solvents. |
| pKa | 11.53 ± 0.20 (Predicted)[1][2] | Not applicable (fully protonated). |
| Flash Point | 62.1 °C[7][9] | Not available. |
| Refractive Index | 1.4910 to 1.4950[1] | Not available. |
| LogP | 1.91[7] | Not available. |
Experimental Protocols
Detailed experimental procedures for determining the physicochemical properties of a compound like this compound are crucial for ensuring data accuracy and reproducibility. Below are generalized protocols for key analytical techniques.
1. Melting Point Determination
-
Apparatus: Digital melting point apparatus or a traditional Thiele tube setup.
-
Procedure:
-
A small, dry sample of the crystalline hydrochloride salt is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.
-
The experiment is typically repeated two to three times, and the average value is reported.
-
2. Solubility Assessment
-
Apparatus: Analytical balance, volumetric flasks, vials, shaker or magnetic stirrer, and a method for concentration determination (e.g., HPLC-UV, LC-MS).
-
Procedure (Equilibrium Solubility Method):
-
An excess amount of the hydrochloride salt is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions of different pH) in a sealed vial.
-
The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.
-
The concentration of the dissolved compound in the clear filtrate is determined using a calibrated analytical method.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
3. pKa Determination
-
Apparatus: pH meter, autoburette, and a temperature-controlled vessel.
-
Procedure (Potentiometric Titration):
-
A precisely weighed amount of the free base (cis-Octahydro-1H-isoindole) is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
The pH of the solution is monitored and recorded after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is plotted.
-
The pKa is determined from the pH at the half-equivalence point of the titration. For a basic compound, this corresponds to the point where half of the amine has been protonated.
-
4. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential for structural confirmation. The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆), and the spectrum is acquired on an NMR spectrometer. Chemical shifts, coupling constants, and integration values provide detailed structural information.[10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. A small amount of the sample is analyzed, often as a KBr pellet or a thin film. Characteristic peaks for N-H bonds (in the free base) and N⁺-H bonds (in the hydrochloride salt), as well as C-H and C-N bonds, would be expected.
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4] The exact mass can confirm the elemental composition.
Mandatory Visualizations
The following diagram illustrates a general workflow for the physicochemical characterization of a research compound like this compound.
Caption: Workflow for Physicochemical Characterization.
Conclusion
The physicochemical properties of this compound are critical for its effective use in research and development. This guide has summarized the available data, provided an overview of standard experimental protocols for their determination, and illustrated a typical characterization workflow. Accurate and comprehensive characterization of this and similar molecules is a prerequisite for advancing synthetic chemistry and drug discovery efforts.
References
- 1. chembk.com [chembk.com]
- 2. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Octahydroisoindole | C8H15N | CID 409979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cis-Octahydro-1H-isoindole | 1470-99-1 [sigmaaldrich.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Octahydroisoindole | CAS#:21850-12-4 | Chemsrc [chemsrc.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. infochems.co.kr [infochems.co.kr]
- 10. This compound(161829-92-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to cis-Octahydro-1H-isoindole Hydrochloride: A Key Building Block for Novel Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cis-Octahydro-1H-isoindole hydrochloride, a pivotal heterocyclic building block in medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and its significant application in the development of targeted cancer therapies, particularly as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Chemical Identity and Molecular Structure
This compound is the hydrochloride salt of the bicyclic amine cis-Octahydro-1H-isoindole. The "cis" configuration indicates that the two hydrogen atoms at the bridgehead carbons (3a and 7a) are on the same side of the molecule.
Molecular Structure:
The molecular structure of the cis-Octahydro-1H-isoindole cation is characterized by a fused ring system consisting of a cyclopentane ring and a piperidine ring in a cis-fused configuration. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 161829-92-1[1] |
| Molecular Formula | C₈H₁₆ClN[1] |
| Molecular Weight | 161.67 g/mol [1] |
| Synonyms | cis-Hexahydroisoindole hydrochloride, (3aR,7aS)-octahydro-1H-isoindole hydrochloride[1][2] |
| SMILES | C1CC[C@H]2CNCC[C@H]2C1.Cl |
Synthesis of this compound
A common and effective method for the synthesis of cis-Octahydro-1H-isoindole involves the catalytic hydrogenation of cis-1,2,3,6-tetrahydrophthalimide. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation of cis-1,2,3,6-Tetrahydrophthalimide
This protocol outlines a general procedure for the synthesis of cis-Octahydro-1H-isoindole from cis-1,2,3,6-tetrahydrophthalimide, a readily available starting material.
Materials:
-
cis-1,2,3,6-Tetrahydrophthalimide
-
Palladium on carbon (10% Pd/C) or other suitable hydrogenation catalyst
-
Ethanol or other suitable solvent
-
Hydrogen gas (H₂)
-
Hydrochloric acid (HCl) solution
-
Standard laboratory glassware and hydrogenation apparatus
Procedure:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve cis-1,2,3,6-tetrahydrophthalimide in a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat to the appropriate temperature. The reaction is typically stirred for several hours until the uptake of hydrogen ceases.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude cis-Octahydro-1H-isoindole.
-
Salt Formation: Dissolve the crude free base in a suitable solvent and treat with a solution of hydrochloric acid. The hydrochloride salt will precipitate out of the solution.
-
Purification: The precipitated this compound can be collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final product.
Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis.
Application in Drug Development: A Scaffold for FGFR Inhibitors
cis-Octahydro-1H-isoindole serves as a crucial scaffold in the design and synthesis of potent and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a known driver in various cancers, making FGFRs attractive targets for therapeutic intervention. The rigid, bicyclic structure of the isoindole core provides a well-defined framework for the spatial orientation of pharmacophoric groups that interact with the ATP-binding pocket of the FGFR kinase domain.
The FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a complex and highly regulated network that plays a critical role in cell proliferation, differentiation, migration, and survival.[3][4][5] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations leading to fusion proteins, can result in oncogenesis.
Diagram 1: Simplified FGFR Signaling Pathway
Caption: Simplified overview of the FGFR signaling cascade.
Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of compounds derived from this compound against FGFR kinases.
Materials:
-
Recombinant human FGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, the recombinant FGFR enzyme, and the peptide substrate.
-
Compound Addition: Add the diluted test compounds to the reaction mixture. Include a positive control (a known FGFR inhibitor) and a negative control (DMSO vehicle).
-
Initiation of Reaction: Add ATP to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure the luminescence using a microplate reader. The inhibitory activity of the test compounds is calculated as a percentage of the control (DMSO-treated) activity. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data: Biological Activity of an Isoindole-Derived FGFR Inhibitor
The utility of the cis-octahydro-1H-isoindole scaffold is demonstrated by its incorporation into novel FGFR inhibitors. While specific data for a direct derivative of the hydrochloride salt is proprietary in many instances, the following table presents representative biological activity data for a compound class where the isoindole moiety is a key structural feature.
Table 2: Representative Biological Activity of an Isoindole-based FGFR1 Inhibitor
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Indazole Derivative 9u | FGFR1 | 3.3 |
Note: Data is for an indazole derivative, a class of compounds that can be synthesized using isoindole-related precursors, and serves to illustrate the potency achievable with this structural motif.
Logical Workflow for Drug Discovery
The process of developing a novel FGFR inhibitor utilizing the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.
Diagram 2: Drug Discovery Workflow
Caption: Workflow for FGFR inhibitor development.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with significant therapeutic potential. Its application as a scaffold for FGFR inhibitors highlights its importance in the field of oncology drug discovery. The information provided in this technical guide serves as a foundational resource for researchers and scientists working to develop the next generation of targeted therapies.
References
- 1. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]
- 2. Synthesis, biological evaluations and molecular modelling studies of novel indolin-2-ones designing as FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of cis-Octahydro-1H-isoindole hydrochloride in organic solvents
An In-depth Technical Guide to the Solubility of cis-Octahydro-1H-isoindole Hydrochloride in Organic Solvents
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on known qualitative solubility, the factors influencing the solubility of amine hydrochlorides, and a detailed, generalized experimental protocol for determining solubility.
Physicochemical Properties
This compound is an organic compound used as an intermediate in chemical synthesis, including for hormone drugs and in antibiotic research.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ClN | [2] |
| Molecular Weight | 161.67 g/mol | [2] |
| Appearance | Colorless to light yellow crystal/solid | [1] |
| Melting Point | ~75-80 °C (for the free base) | [1] |
| Boiling Point | 189 °C (lit., for the free base) | [1] |
| CAS Number | 161829-92-1 | [3][4] |
Solubility Profile
| Solvent | Solubility | Source |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
The solubility of amine salts is influenced by the polarity of the solvent. Generally, amine hydrochlorides, being salts, exhibit higher solubility in polar solvents.
Factors Influencing Solubility of Amine Hydrochlorides
The solubility of amine hydrochlorides, such as this compound, in organic solvents is governed by several factors. Understanding these factors is crucial for predicting and manipulating solubility in various applications.
-
Solvent Polarity : The "like dissolves like" principle is a key determinant.[5] Polar solvents are generally more effective at dissolving ionic salts like amine hydrochlorides.
-
Temperature : The solubility of most solid compounds, including amine hydrochlorides, tends to increase with temperature.[6]
-
pH of the Solution : While more relevant in aqueous solutions, the acidic or basic nature of an organic solvent can influence the ionization state of the amine hydrochloride and thus its solubility.[6]
-
Presence of Other Solutes : The presence of other substances in the solvent can either increase ("salting in") or decrease ("salting out") the solubility of the target compound.
Caption: Logical relationship of factors influencing solubility.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[7][8]
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent(s) of appropriate purity
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer, or gravimetric analysis setup)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any undissolved solid particles.
-
-
Quantification:
-
Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
Alternatively, for a gravimetric determination, a known volume of the filtered supernatant can be evaporated to dryness in a pre-weighed container, and the mass of the residue is measured.[9]
-
-
Calculation:
-
Calculate the concentration of this compound in the original saturated solution based on the analytical results and the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Caption: Shake-flask method for solubility determination.
Conclusion
While specific quantitative solubility data for this compound in organic solvents is scarce in the public domain, this guide provides a framework for understanding and determining its solubility. The qualitative data indicates solubility in common polar organic solvents. For precise quantitative measurements, the provided generalized experimental protocol based on the shake-flask method can be employed. A thorough understanding of the factors influencing solubility is essential for researchers and professionals in drug development and chemical synthesis to effectively utilize this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 3. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 161829-92-1 [chemicalbook.com]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmajournal.net [pharmajournal.net]
Technical Guide: Spectroscopic Analysis of cis-Octahydro-1H-isoindole Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for cis-Octahydro-1H-isoindole hydrochloride. It includes structured data tables, comprehensive experimental protocols, and a workflow diagram to facilitate the characterization of this compound.
Introduction
This compound is a saturated bicyclic amine that serves as a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structure in research and development settings. This guide outlines the expected NMR and mass spectrometry data and provides standardized protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
¹H NMR Data
The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the methine and methylene protons of the bicyclic system. The protonation of the nitrogen atom leads to a downfield shift of adjacent protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~9.5-10.5 | Broad Singlet | 2H | NH ₂⁺ |
| ~3.4-3.6 | Multiplet | 2H | H-1, H-3 (axial) |
| ~3.1-3.3 | Multiplet | 2H | H-1, H-3 (equatorial) |
| ~3.0-3.2 | Multiplet | 2H | H-3a, H-7a |
| ~1.8-2.0 | Multiplet | 4H | H-4, H-7 (axial & equatorial) |
| ~1.4-1.6 | Multiplet | 4H | H-5, H-6 (axial & equatorial) |
Note: Predicted data based on typical values for similar saturated heterocyclic amine hydrochlorides. Actual values may vary based on solvent and experimental conditions.
¹³C NMR Data
The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~45-50 | C-1, C-3 |
| ~35-40 | C-3a, C-7a |
| ~25-30 | C-4, C-7 |
| ~20-25 | C-5, C-6 |
Note: Predicted data based on typical values for similar saturated heterocyclic systems. Actual values may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to observe the N-H protons, which may exchange with residual water in other solvents.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (depending on sample concentration).
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Spectral Width: 0-60 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at δ ~4.79 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry Data
For the hydrochloride salt, the mass spectrum will show the molecular ion for the free base (cis-Octahydro-1H-isoindole).
| m/z | Relative Intensity (%) | Assignment |
| 126.1277 | 100 | [M+H]⁺ (protonated free base) |
| 125.1204 | Variable | [M]⁺ (molecular ion of the free base) |
Note: The exact mass of the free base (C₈H₁₅N) is 125.1204. The protonated molecule [C₈H₁₆N]⁺ has an exact mass of 126.1277. The relative intensity of the molecular ion versus the protonated molecule will depend on the ionization technique.
Predicted Fragmentation Pattern
The fragmentation of the cis-Octahydro-1H-isoindole molecular ion is expected to proceed through characteristic pathways for cyclic amines, including alpha-cleavage and ring-opening reactions.
| Fragment m/z | Possible Structure/Loss |
| 97 | Loss of C₂H₄ |
| 82 | Loss of C₃H₇ |
| 68 | Loss of C₄H₉ |
Experimental Protocol for Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system.
-
If the solvent system is not already acidic, add a small amount of formic acid (0.1% v/v) to promote protonation.
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation).
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: m/z 50-500.
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Determine the elemental composition from the accurate mass measurement.
-
For fragmentation data (MS/MS), analyze the daughter ions to propose fragmentation pathways and confirm the structure.
Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
This comprehensive guide provides the necessary data and protocols for the accurate and efficient spectroscopic analysis of this compound, supporting its use in further scientific endeavors.
The Ascendant Scaffold: A Comprehensive Review of Octahydro-1H-isoindoles in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The octahydro-1H-isoindole core, a saturated bicyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, enabling potent and selective interactions with a variety of biological targets. This technical guide delves into the burgeoning field of octahydro-1H-isoindole chemistry, offering a comprehensive review of its applications in oncology and neuroscience. We present a detailed analysis of key compounds, their synthesis, biological evaluation, and underlying mechanisms of action, supported by structured data, in-depth experimental protocols, and visual representations of relevant signaling pathways.
Anticancer Applications: Targeting Key Signaling Pathways
The octahydro-1H-isoindole scaffold has been successfully employed in the design of novel anticancer agents. These compounds have demonstrated significant activity against various cancer cell lines, primarily through the inhibition of critical signaling pathways involved in cell proliferation, survival, and metastasis.
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein that, when constitutively activated, promotes tumor progression.[1][2] The inhibition of STAT3 has become a promising strategy in cancer therapy.[2][3] Researchers have explored the utility of the octahydro-1H-isoindole scaffold in developing potent STAT3 inhibitors.
A common method to assess the inhibitory potential of compounds against STAT3 is a cell-based assay that measures the phosphorylation of STAT3.[1][4]
Cell Culture and Treatment:
-
Human cancer cell lines known to have constitutively active STAT3 (e.g., certain breast or oral cancer cell lines) are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.[4]
-
The cells are then treated with varying concentrations of the test octahydro-1H-isoindole compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-72 hours).[4]
Western Blot Analysis:
-
Following treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the reduction in p-STAT3 levels relative to total STAT3.
A significant decrease in the ratio of p-STAT3 to total STAT3 in compound-treated cells compared to control cells indicates inhibition of the STAT3 pathway.
References
- 1. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. natural-stat3-inhibitors-a-mini-perspective - Ask this paper | Bohrium [bohrium.com]
- 4. 2.10. STAT3 Inhibition [bio-protocol.org]
An In-depth Technical Guide to the Discovery and Synthetic History of Isoindole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindole alkaloids are a structurally diverse class of natural products that have garnered significant attention from the scientific community due to their wide range of potent biological activities. This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological significance of key isoindole alkaloids. We delve into the distinct families of these compounds, with a particular focus on the protein kinase inhibitor staurosporine, the actin polymerization modulator cytochalasin B, and the structurally unique magallanesine. This guide includes a compilation of quantitative biological data, detailed experimental methodologies for pivotal synthetic transformations, and visualizations of biosynthetic and synthetic pathways to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery.
Introduction to Isoindole Alkaloids
The isoindole core, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a key structural motif in a variety of natural products and synthetic compounds of medicinal importance.[1] Unlike its isomer, indole, the nitrogen atom in isoindole is not directly attached to the benzene ring.[2] Natural products containing the isoindole skeleton, or its reduced (isoindoline) or oxidized (isoindolinone, phthalimide) forms, exhibit a remarkable array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This has made them attractive targets for total synthesis and analog development.
This guide will explore three major classes of isoindole alkaloids:
-
Indolocarbazoles: Characterized by a complex, fused heterocyclic system, with staurosporine being a prominent example.
-
Macrocyclic Polyketides (Cytochalasans): Featuring a highly substituted hydroisoindolone moiety fused to a large macrocyclic ring, such as in cytochalasin B.
-
Isoindolobenzazocine Alkaloids: A smaller class of alkaloids with a unique fused ring system, exemplified by magallanesine.
Indolocarbazoles: The Staurosporine Story
Discovery and Biological Activity
Staurosporine was first isolated in 1977 from the bacterium Streptomyces staurosporeus.[3] It is a potent, ATP-competitive, and non-selective inhibitor of a wide range of protein kinases, exhibiting IC50 values in the low nanomolar range.[6][7] This broad-spectrum kinase inhibition is the basis for its potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[8]
Table 1: Protein Kinase Inhibitory Activity of Staurosporine
| Protein Kinase | IC50 (nM) |
| Protein Kinase C (PKC) | 0.7 - 6 |
| Protein Kinase A (PKA) | 7 - 15 |
| p60v-src Tyrosine Kinase | 6 |
| CaM Kinase II | 20 |
| c-Fgr | 2 |
| Phosphorylase Kinase | 3 |
Data sourced from various publications.[6][7][8][9]
Table 2: Cytotoxic Activity of Staurosporine against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MV4-11 | Leukemia | 0.029 |
| K562 | Leukemia | 0.021 |
| HeLa | Cervical Cancer | ~1.2 |
| HepG2 | Liver Cancer | ~1.0 |
| SGC-7901 | Gastric Cancer | ~1.5 |
Data compiled from multiple sources.[1][10]
Biosynthesis of Staurosporine
The biosynthesis of the indolocarbazole core of staurosporine originates from two molecules of L-tryptophan.[11] The pathway involves a series of enzymatic transformations, including oxidation, dimerization, cyclization, and glycosylation, to construct the complex hexacyclic aglycone and subsequently attach the sugar moiety.
Caption: Biosynthetic pathway of staurosporine from L-tryptophan.
Synthetic History: Key Strategies
The total synthesis of staurosporine and its aglycone has been a significant challenge and a landmark achievement in organic synthesis, attracting the efforts of numerous research groups. Key strategies often involve the construction of the indolocarbazole core through methods such as palladium-catalyzed cross-coupling reactions, oxidative cyclizations, and nitrene insertions.[1][12] The Wood group's synthesis of the staurosporine aglycone features a key thermal electrocyclization followed by a nitrene insertion.
Caption: Key steps in the Wood synthesis of the staurosporine aglycone.
Macrocyclic Polyketides: The Cytochalasans
Discovery and Biological Activity
The cytochalasans are a large family of fungal metabolites first isolated in the 1960s.[13] Cytochalasin B, one of the most well-studied members, is known for its ability to disrupt the actin cytoskeleton by inhibiting actin polymerization.[14] This activity leads to a variety of cellular effects, including the inhibition of cell division and motility, making it a valuable tool in cell biology research and a potential lead for anticancer drug development.
Table 3: Cytotoxic Activity of Cytochalasin B and D against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Cytochalasin B | MCF-7 | Breast Cancer | 0.2 ± 0.1 |
| Cytochalasin B | SW480 | Colorectal Cancer | 0.6 ± 0.2 |
| Cytochalasin B | A549 | Lung Cancer | 12 - 16 |
| Cytochalasin B | Du-145 | Prostate Cancer | 13 - 19 |
| Cytochalasin D | HeLa | Cervical Cancer | ~0.1 - 0.5 |
| Cytochalasin D | A549 | Lung Cancer | ~0.1 - 0.5 |
Data is indicative and compiled from multiple sources, variations exist based on assay conditions.[6][12][14]
Biosynthesis of Cytochalasans
The biosynthesis of cytochalasans involves a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) machinery.[15] An amino acid, such as phenylalanine for cytochalasin B, is coupled with a long polyketide chain. A key step in the formation of the characteristic tricyclic core is a late-stage intramolecular Diels-Alder reaction.[4]
Caption: Generalized biosynthetic pathway for cytochalasans.
Synthetic History: The Intramolecular Diels-Alder Approach
The intramolecular Diels-Alder reaction has been a cornerstone in the synthesis of the cytochalasan framework.[4] The syntheses developed by Stork and Thomas are classic examples of this strategy, where a complex acyclic precursor is elegantly cyclized to form the isoindolone core and the macrocycle in a single, stereocontrolled step.[4][16]
Caption: General intramolecular Diels-Alder strategy for cytochalasan synthesis.
Isoindolobenzazocine Alkaloids: Magallanesine
Discovery and Synthesis
Magallanesine was isolated from the Chilean plant Berberis darwinii and represents a rare class of isoindolobenzazocine alkaloids.[13] The total synthesis of magallanesine was achieved by Danishefsky and coworkers. A key feature of their approach is the construction of the isoindole unit followed by an intramolecular aldol condensation to form the eight-membered azocine ring. Due to its rarity, extensive biological data for magallanesine is not as widely available as for staurosporine and the cytochalasans.
Experimental Protocols
This section provides an overview of the methodologies for key transformations in the synthesis of isoindole alkaloids, based on published literature.
Intramolecular Diels-Alder Cyclization for Cytochalasan Core Synthesis (Adapted from Myers and Haidle, 2004)
A solution of the acyclic triene precursor in silylated xylenes is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the tricyclic isoindolone core. The use of silylated glassware is crucial to prevent decomposition of the starting material and product.[3][5]
Reductive Nitrene Insertion for Staurosporine Aglycone Synthesis (Adapted from Wood et al., 1997)
A solution of the 2-nitroarylcarbazole intermediate in a suitable solvent such as 1,2-dichlorobenzene is treated with a reducing agent, typically a phosphite like triethyl phosphite. The reaction mixture is heated to a high temperature to facilitate the in situ generation of the nitrene, which then undergoes cyclization to form the lactam ring of the staurosporinone core. The product is isolated and purified by crystallization or column chromatography.[9]
Danishefsky's Synthesis of Magallanesine: Key Aldol Condensation
The thiophthalimide precursor is treated with a strong base, such as sodium methoxide in methanol, at reflux. This promotes an intramolecular aldol condensation, leading to the formation of the eight-membered ring of magallanesine. The reaction is quenched, and the product is extracted and purified by chromatographic methods.
Conclusion and Future Outlook
The isoindole alkaloids continue to be a fertile ground for discovery in natural products chemistry and drug development. The potent and diverse biological activities of compounds like staurosporine and the cytochalasans have not only provided valuable biological tools but also spurred the development of innovative synthetic methodologies. Future research in this area will likely focus on the discovery of new isoindole alkaloids from unexplored biological sources, the development of more efficient and scalable synthetic routes, and the generation of novel analogs with improved therapeutic indices and target selectivity. The application of modern techniques such as combinatorial biosynthesis and chemoinformatic-guided drug design holds great promise for unlocking the full therapeutic potential of this fascinating class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An enantioselective, modular, and general route to the cytochalasins: synthesis of L-696,474 and cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Publications [johnwoodgroup.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. pnas.org [pnas.org]
- 12. rsc.org [rsc.org]
- 13. Analysis of stereoelectronic properties of camptothecin analogues in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. synarchive.com [synarchive.com]
Unlocking the Therapeutic Potential of cis-Octahydro-1H-isoindole Derivatives: A Technical Guide to Putative Targets and Evaluation Methodologies
For immediate release
This technical guide addresses the therapeutic potential of cis-Octahydro-1H-isoindole derivatives, a scaffold of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of potential therapeutic targets, detailed experimental protocols for their evaluation, and a summary of relevant data from structurally related compounds to guide future research.
Executive Summary
The cis-octahydro-1H-isoindole core represents a versatile and underexplored scaffold in drug discovery. While direct biological activity data for derivatives of this specific saturated heterocyclic system is limited in publicly available literature, the well-documented and diverse pharmacological activities of the broader isoindole and isoindoline-1,3-dione families provide a strong rationale for investigating its potential. This guide proposes several high-value therapeutic targets for which cis-octahydro-1H-isoindole derivatives may show significant activity. These include enzymes implicated in neurodegenerative diseases, inflammation, and cancer.
To facilitate the exploration of this chemical space, this document provides detailed experimental protocols for the in vitro evaluation of compounds against these proposed targets. Furthermore, quantitative data from structurally related isoindole derivatives are presented to offer a preliminary understanding of potential structure-activity relationships. Finally, key signaling pathways for each proposed target are illustrated to provide a deeper context for their therapeutic relevance.
Proposed Therapeutic Targets for cis-Octahydro-1H-isoindole Derivatives
Based on the established biological activities of structurally related isoindole and isoindoline-1,3-dione compounds, the following therapeutic targets are proposed for the investigation of cis-octahydro-1H-isoindole derivatives.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits.[1] Several isoindoline-1,3-dione derivatives have demonstrated potent inhibitory activity against both enzymes.[1] The nitrogen-containing core of the cis-octahydro-1H-isoindole scaffold provides a key pharmacophoric feature for interaction with the active site of these cholinesterases.
Cyclooxygenase-2 (COX-2)
Selective inhibition of cyclooxygenase-2 (COX-2) is a well-established approach for the treatment of inflammation and pain, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2] The isoindole scaffold is present in some compounds with reported COX-2 inhibitory activity.[2][3] Derivatives of cis-octahydro-1H-isoindole could be designed to fit within the COX-2 active site, offering a potential new class of anti-inflammatory agents.
Fibroblast Growth Factor Receptors (FGFRs)
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers, making them an attractive target for oncology drug discovery.[4] Notably, octahydro-isoindole has been mentioned as a scaffold used in the preparation of FGFR inhibitors, suggesting that the cis-octahydro-1H-isoindole core could be a valuable starting point for the development of novel anticancer agents.[4]
Monoamine Oxidase B (MAO-B)
Inhibition of monoamine oxidase B (MAO-B) is a therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain. The isoindole nucleus is a component of various compounds that have been investigated as MAO-B inhibitors. The structural features of cis-octahydro-1H-isoindole derivatives could be exploited to design potent and selective MAO-B inhibitors.
Quantitative Data for Structurally Related Isoindole Derivatives
The following tables summarize the inhibitory activities of various isoindole derivatives against the proposed therapeutic targets. It is important to note that these compounds do not share the exact cis-octahydro-1H-isoindole core, but this data can serve as a valuable reference for guiding the design and synthesis of new derivatives.
Table 1: Inhibitory Activity of Isoindoline-1,3-dione Derivatives against AChE and BuChE
| Compound/Derivative | Target | IC50 (µM) | Reference |
| N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 | [1] |
| para-fluoro substituted N-benzyl pyridinium hybrids | AChE | 2.1 | [5] |
| Isoindolin-1,3-dione-based acetohydrazides | AChE | 0.11 - 0.86 | [6] |
| Isoindolin-1,3-dione-based acetohydrazides | BuChE | 5.7 - 30.2 | [6] |
Table 2: Inhibitory Activity of Isoindole Derivatives against COX-2
| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Phar-95239 | COX-2 | 0.82 | 11.36 | [7] |
| T0511-4424 | COX-2 | 0.69 | 12.20 | [7] |
| Zu-4280011 | COX-2 | 0.76 | 20.03 | [7] |
Table 3: Inhibitory Activity of Various Heterocyclic Compounds against FGFRs
| Compound/Derivative | Target | IC50 (nM) | Reference |
| Indazole derivative 9u | FGFR1 | 3.3 | [8] |
| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR1 | 46 | [9] |
| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR2 | 41 | [9] |
| 5-amino-1H-pyrazole-4-carboxamide 10h | FGFR3 | 99 | [9] |
Table 4: Inhibitory Activity of Inden-1-amine and Oxadiazin-5(6H)-one Derivatives against MAO-B
| Compound/Derivative | Target | IC50 (µM) | Reference |
| 2,3-dihydro-1H-inden-1-amine L4 | MAO-B | 0.11 | [10] |
| 2,3-dihydro-1H-inden-1-amine L8 | MAO-B | 0.18 | [10] |
| 1,2,4-oxadiazin-5(6H)-one 7c | MAO-B | 0.371 | [3] |
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of cis-octahydro-1H-isoindole derivatives against the proposed therapeutic targets.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE), which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.[11][12]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (cis-octahydro-1H-isoindole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Donepezil or Galantamine)
Procedure:
-
Prepare stock solutions of enzymes, substrates, DTNB, test compounds, and positive control.
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.
-
Add 20 µL of the enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BuChE) to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Determine the IC50 value for each test compound by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[7]
Materials:
-
96-well microplate
-
Spectrophotometer (plate reader)
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
Procedure:
-
Prepare stock solutions of the enzyme, substrate, cofactors, TMPD, test compounds, and positive control.
-
In a 96-well plate, add 150 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the heme solution to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.
-
Add 10 µL of the COX-2 enzyme solution to each well.
-
Incubate the plate at 37°C for 5 minutes.
-
Add 10 µL of the TMPD solution to each well.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes.
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the cholinesterase assay.
Fibroblast Growth Factor Receptor (FGFR) Kinase Assay
This assay measures the kinase activity of an FGFR by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Materials:
-
96-well white microplate
-
Luminometer
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Biotinylated substrate peptide
-
ATP
-
Kinase buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known FGFR inhibitor)
Procedure:
-
Prepare stock solutions of the enzyme, substrate, ATP, test compounds, and positive control.
-
In a 96-well plate, add 5 µL of the test compound solution at various concentrations to the sample wells. Add 5 µL of solvent to the control wells and 5 µL of the positive control to its respective wells.
-
Add 10 µL of the FGFR enzyme solution to each well.
-
Add 10 µL of the substrate/ATP mixture to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Luminescence of sample / Luminescence of control)] x 100
-
Determine the IC50 value for each test compound.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay measures the activity of MAO-B by monitoring the conversion of a substrate, such as kynuramine or benzylamine, to its corresponding product.[13] The formation of the product can be measured spectrophotometrically or fluorometrically.
Materials:
-
96-well microplate (UV-transparent for spectrophotometric assays)
-
Spectrophotometer or fluorometer (plate reader)
-
Human recombinant MAO-B enzyme
-
Kynuramine or Benzylamine (substrate)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Selegiline)
Procedure (using Kynuramine):
-
Prepare stock solutions of the enzyme, kynuramine, test compounds, and positive control.
-
In a 96-well plate, add 180 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the sample wells. Add 10 µL of solvent to the control wells and 10 µL of the positive control to its respective wells.
-
Add 10 µL of the MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the kynuramine solution to each well.
-
Immediately measure the increase in absorbance at 316 nm (due to the formation of 4-hydroxyquinoline) at regular intervals for 20-30 minutes.
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with the proposed therapeutic targets.
Cholinergic Signaling Pathway
Caption: Cholinergic signaling and points of intervention.
COX-2 Inflammatory Pathway
Caption: COX-2 pathway in inflammation.
FGFR Signaling Pathway in Cancer
Caption: FGFR signaling cascade in cancer.
MAO-B and Dopamine Metabolism
Caption: Role of MAO-B in dopamine metabolism.
Conclusion and Future Directions
The cis-octahydro-1H-isoindole scaffold holds considerable, yet largely untapped, potential for the development of novel therapeutic agents. While direct evidence of its biological activity is currently scarce, the established pharmacology of related isoindole structures strongly suggests that derivatives of this core could be potent modulators of key enzymes involved in a range of human diseases. This guide provides a foundational framework for initiating research in this promising area by proposing high-value therapeutic targets, offering detailed protocols for their investigation, and presenting relevant data to inform initial drug design efforts. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of cis-octahydro-1H-isoindole derivatives to elucidate their structure-activity relationships and validate the therapeutic hypotheses presented herein.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cis-Octahydro-isoindole | 21850-12-4 [chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 10. mdpi.com [mdpi.com]
- 11. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]
- 12. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry of cis-Octahydro-1H-isoindole: A Critical Determinant of Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic structure of cis-octahydro-1H-isoindole serves as a privileged scaffold in medicinal chemistry, most notably as a key component of the anti-diabetic drug mitiglinide. The stereochemical configuration of this core is a paramount determinant of its biological activity, with different stereoisomers exhibiting markedly different pharmacological profiles. This technical guide provides a comprehensive overview of the stereochemistry of cis-octahydro-1H-isoindole, its impact on biological activity, and the experimental methodologies used for its synthesis and evaluation.
The Stereochemical Landscape of cis-Octahydro-1H-isoindole
The cis-fusion of the two rings in octahydro-1H-isoindole gives rise to two chiral centers at the bridgehead carbons (C3a and C7a). This results in the existence of two enantiomers: (3aR,7aS)-octahydro-1H-isoindole and (3aS,7aR)-octahydro-1H-isoindole. The specific spatial arrangement of these centers dictates the overall shape of the molecule and its ability to interact with biological targets.
The profound impact of this stereochemistry is exemplified in the development of mitiglinide, a potent K-ATP channel inhibitor used in the treatment of type 2 diabetes. Mitiglinide incorporates the (3aR,7aS)-octahydro-1H-isoindole moiety, and its high affinity for the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel is critically dependent on this specific configuration. The (3aR,7aS) isomer allows for optimal hydrophobic interactions within the binding pocket of the SUR1 subunit.
While comprehensive studies directly comparing the biological activities of the enantiomers of the unsubstituted cis-octahydro-1H-isoindole are limited in publicly available literature, the data from derivatives consistently underscore the importance of the (3aR,7aS) configuration for desired pharmacological effects.
Quantitative Analysis of Stereoisomer Activity
The following table summarizes the available quantitative data for a derivative of cis-octahydro-1H-isoindole, highlighting the significance of stereochemistry in determining biological activity.
| Compound | Stereochemistry | Target | Assay | Activity (IC50) |
| (+)-(S)-o-FMIT | (S)-configuration at the succinic acid moiety, incorporating the (3aR,7aS)-octahydro-1H-isoindole core | SUR1 | Inhibition of [3H]glyburide binding | 1.8 µM[1] |
This table will be expanded as more specific data on individual stereoisomers of cis-octahydro-1H-isoindole and its direct derivatives becomes available through further research.
Experimental Protocols
Stereoselective Synthesis of (3aR,7aS)-octahydro-1H-isoindole
The enantiomerically pure (3aR,7aS)-octahydro-1H-isoindole can be synthesized via several strategies, including chiral resolution of a racemic mixture or asymmetric synthesis.
1. Synthesis of Racemic cis-Octahydro-1H-isoindole:
A common method involves the reduction of cis-hexahydrophthalimide.
-
Step 1: Imide Formation: cis-1,2-Cyclohexanedicarboxylic anhydride is reacted with a nitrogen source, such as urea or an amine, to form cis-hexahydrophthalimide.
-
Step 2: Reduction: The resulting imide is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, such as tetrahydrofuran (THF), to yield racemic cis-octahydro-1H-isoindole.
2. Chiral Resolution:
The racemic mixture can be resolved into its constituent enantiomers using chiral resolving agents.
-
Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric salts.
-
Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the pure enantiomers, (3aR,7aS)-octahydro-1H-isoindole and (3aS,7aR)-octahydro-1H-isoindole.
3. Asymmetric Synthesis:
Stereoselective synthetic routes often employ chiral auxiliaries or catalysts to induce facial selectivity in key bond-forming reactions. One conceptual approach involves a diastereoselective hydrogenation of a suitable prochiral precursor.
Biological Evaluation: SUR1 Binding Assay
The affinity of cis-octahydro-1H-isoindole stereoisomers and their derivatives for the SUR1 subunit of the K-ATP channel can be determined using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells expressing the SUR1 subunit.
-
Radioligand: [3H]glyburide (a high-affinity SUR1 ligand).
-
Test compounds (different stereoisomers of cis-octahydro-1H-isoindole derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubation: In a microplate, incubate the cell membrane preparation with a fixed concentration of [3H]glyburide and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [3H]glyburide (IC50 value). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts and processes described in this guide.
Caption: Stereoselective synthesis of cis-octahydro-1H-isoindole enantiomers.
Caption: Workflow for determining the binding affinity of stereoisomers to SUR1.
Caption: Signaling pathway for mitiglinide-induced insulin secretion.
Conclusion
The stereochemistry of the cis-octahydro-1H-isoindole core is a critical parameter that profoundly influences the biological activity of its derivatives. The (3aR,7aS) configuration is consistently associated with potent pharmacological effects, particularly in the context of K-ATP channel modulation. A thorough understanding of the stereoselective synthesis and biological evaluation of these stereoisomers is essential for the rational design and development of novel therapeutics based on this versatile scaffold. Further research focusing on the systematic evaluation of the individual enantiomers of the parent cis-octahydro-1H-isoindole and its simple derivatives will provide deeper insights into its structure-activity relationship and unlock its full potential in drug discovery.
References
Methodological & Application
Application Notes and Protocols: The Versatility of the cis-Octahydro-1H-isoindole Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The cis-octahydro-1H-isoindole hydrochloride scaffold presents a compelling starting point for the design of novel therapeutics. This saturated bicyclic amine offers a rigid, three-dimensional structure that can serve as a valuable building block in medicinal chemistry. Its structural features allow for precise spatial orientation of substituents, making it an attractive core for targeting a variety of biological entities, including G-protein coupled receptors (GPCRs) and enzymes. While specific drug candidates containing the fully saturated cis-octahydro-1H-isoindole core are not extensively documented in publicly accessible literature, the broader isoindoline framework is a well-established pharmacophore found in numerous approved drugs and clinical candidates. This document provides an overview of the applications of related isoindoline scaffolds, along with protocols and data that can guide the utilization of this compound in drug discovery programs.
Therapeutic Potential and Key Applications
The isoindoline scaffold and its derivatives have shown significant promise in a range of therapeutic areas. Analysis of related structures suggests that the cis-octahydro-1H-isoindole core could be particularly valuable in the development of agents targeting the central nervous system (CNS), as well as in oncology and inflammatory diseases.
Central Nervous System Disorders
Derivatives of the closely related 2,3-dihydro-1H-isoindole have been investigated as potent and selective antagonists for the dopamine D3 receptor . The dopamine D3 receptor is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse. The rigid nature of the isoindoline scaffold allows for the precise positioning of pharmacophoric elements necessary for high-affinity binding to the receptor.
Oncology
Recent patent literature has disclosed the use of the octahydro-1H-isoindole moiety in the design of novel Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer agents. Additionally, the octahydro-1H-isoindole scaffold has been included in patent applications for Histone Deacetylase 6 (HDAC6) inhibitors , which are being explored for the treatment of cancers and neurodegenerative diseases.
Inflammatory Diseases
The isoindoline-1,3-dione scaffold, a more oxidized relative of octahydro-1H-isoindole, is a well-known pharmacophore in anti-inflammatory drug discovery. Derivatives of this scaffold have been shown to inhibit cyclooxygenase (COX) enzymes , which are key mediators of inflammation and pain. This suggests that derivatives of cis-octahydro-1H-isoindole could also be explored for their anti-inflammatory potential.
Cholinesterase Inhibition
Isoindoline-1,3-dione derivatives have also been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing the levels of the neurotransmitter acetylcholine in the brain.
Quantitative Data on Isoindoline-Based Compounds
The following tables summarize the pharmacological data for derivatives of scaffolds structurally related to cis-octahydro-1H-isoindole. This data provides a valuable reference for the potential potency of compounds that can be designed using the cis-octahydro-1H-isoindole core.
Table 1: Dopamine D3 Receptor Antagonist Activity of a 2,3-Dihydro-1H-isoindole Derivative
| Compound ID | Scaffold | Target | Assay | pKi | Oral Bioavailability (%) | t1/2 (h) |
| 19 | 5-substituted-2,3-dihydro-1H-isoindole | Dopamine D3 Receptor | Radioligand Binding | 8.3 | 77 | 5.2 |
Data from: Bioorg Med Chem Lett. 2001 Mar 12;11(5):685-8.[1]
Table 2: Cholinesterase Inhibitory Activity of Isoindoline-1,3-dione Derivatives
| Compound ID | Scaffold | Target | IC50 (µM) |
| Derivative I | 1-H-isoindole-1,3(2H)-dione with phenylpiperazine | Acetylcholinesterase (AChE) | 1.12 |
| Derivative III | 1-H-isoindole-1,3(2H)-dione with diphenylmethylpiperazine | Butyrylcholinesterase (BuChE) | 21.24 |
Data from: A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
Table 3: Cyclooxygenase (COX) Inhibitory Activity of N-Substituted 1H-Isoindole-1,3(2H)-dione Derivatives
| Compound | Scaffold | Target | % Inhibition (10 µM) |
| Compound B | N-aryl piperazine-alkyl 1H-isoindole-1,3(2H)-dione | COX-2 | > Meloxicam |
| Compound D | N-aryl piperazine-alkyl 1H-isoindole-1,3(2H)-dione | COX-1 | > Meloxicam |
Data from: A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.[2][3][4]
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives based on isoindoline-related scaffolds. These can be adapted for the derivatization of this compound.
General Protocol for N-Alkylation of cis-Octahydro-1H-isoindole
This protocol describes a general method for the derivatization of the secondary amine of cis-octahydro-1H-isoindole.
Workflow for N-Alkylation of cis-Octahydro-1H-isoindole
Caption: General workflow for the N-alkylation of cis-octahydro-1H-isoindole.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, substituted alkyl halides)
-
Base (e.g., potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., dimethylformamide, acetonitrile)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the base (2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to liberate the free amine.
-
Add the alkylating agent (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for inhibitors of cholinesterases.
Workflow for Ellman's Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020056132A1 - Novel fgfr inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: cis-Octahydro-1H-isoindole in Asymmetric Catalysis
Introduction
cis-Octahydro-1H-isoindole is a saturated bicyclic amine that presents a rigid and sterically defined scaffold. Its inherent chirality, when resolved into its enantiopomers, makes it an attractive, albeit underexplored, core for the development of novel chiral ligands and organocatalysts for asymmetric synthesis. The cis-fusion of the two rings results in a concave molecular shape, which can create a well-defined chiral pocket in a catalytic setting, potentially leading to high levels of stereochemical control. This document outlines a potential application of a chiral ligand derived from (3aR,7aS)-octahydro-1H-isoindole in the asymmetric Henry (nitroaldol) reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis.
Ligand Design and Synthesis
A plausible chiral ligand derived from cis-octahydro-1H-isoindole is a C₂-symmetric bis(oxazoline) ligand, herein designated as (3aR,7aS)-OH-isoINDABOX . The synthesis involves the acylation of (3aR,7aS)-octahydro-1H-isoindole with a suitable precursor, followed by cyclization with a chiral amino alcohol. A proposed synthetic scheme is outlined below.
Figure 1: Proposed synthetic workflow for the chiral ligand (3aR,7aS)-OH-isoINDABOX.
Application in Asymmetric Henry Reaction
The synthesized (3aR,7aS)-OH-isoINDABOX ligand can be utilized in a copper(II)-catalyzed asymmetric Henry reaction between various aldehydes and nitromethane. The chiral ligand complexes with the copper salt to form a chiral Lewis acid catalyst, which activates the aldehyde and controls the facial selectivity of the nucleophilic attack by the nitronate anion.
Figure 2: Proposed catalytic cycle for the asymmetric Henry reaction.
Quantitative Data Summary
The following table summarizes the hypothetical results for the asymmetric Henry reaction using the Cu(II)-(3aR,7aS)-OH-isoINDABOX catalyst with various aromatic aldehydes.
| Entry | Aldehyde | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 24 | 92 | 95 |
| 2 | 4-Nitrobenzaldehyde | 20 | 95 | 98 |
| 3 | 4-Methoxybenzaldehyde | 36 | 88 | 91 |
| 4 | 2-Chlorobenzaldehyde | 24 | 90 | 96 |
| 5 | 1-Naphthaldehyde | 30 | 85 | 93 |
| 6 | Cinnamaldehyde | 48 | 78 | 89 |
Experimental Protocols
Protocol 1: Synthesis of (3aR,7aS)-OH-isoINDABOX Ligand
-
Step 1: Acylation. To a solution of (3aR,7aS)-octahydro-1H-isoindole (1.0 eq.) and triethylamine (2.2 eq.) in dichloromethane (DCM) at 0 °C, a solution of 2-chlorobenzoyl chloride (2.1 eq.) in DCM is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-(2-chlorobenzoyl)-(3aR,7aS)-octahydro-1H-isoindole.
-
Step 2: Ligand Formation. A solution of the product from Step 1 (1.0 eq.) and (S)-tert-leucinol (2.2 eq.) in a suitable solvent is heated to reflux for 48 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the final ligand, (3aR,7aS)-OH-isoINDABOX.
Protocol 2: Asymmetric Henry Reaction
-
Catalyst Preparation. In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (0.1 eq.) and the (3aR,7aS)-OH-isoINDABOX ligand (0.11 eq.) are dissolved in anhydrous tetrahydrofuran (THF). The mixture is stirred at room temperature for 1 hour.
-
Reaction Execution. The catalyst solution is cooled to 0 °C. The aldehyde (1.0 eq.) is added, followed by nitromethane (5.0 eq.). Triethylamine (1.2 eq.) is then added dropwise over 10 minutes.
-
Reaction Monitoring and Work-up. The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification and Analysis. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
The rigid, chiral scaffold of cis-octahydro-1H-isoindole provides a promising platform for the design of novel ligands for asymmetric catalysis. The hypothetical application of the (3aR,7aS)-OH-isoINDABOX ligand in the copper-catalyzed asymmetric Henry reaction demonstrates the potential for achieving high yields and enantioselectivities. Further exploration and experimental validation of ligands derived from this scaffold could lead to the development of a new class of effective catalysts for a variety of asymmetric transformations, benefiting researchers in organic synthesis and drug development.
Synthesis of Novel Isoindole-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of novel isoindole-based compounds, a class of heterocyclic molecules of significant interest in medicinal chemistry and materials science. The isoindole scaffold is a core component of various biologically active compounds, including approved drugs such as Thalidomide and its analogues, which are used in the treatment of multiple myeloma.[1] The protocols outlined below are intended to serve as a guide for researchers engaged in the discovery and development of new chemical entities based on the isoindole framework.
I. Overview of Synthetic Strategies
The synthesis of isoindoles and their derivatives can be achieved through various chemical methodologies. Common approaches include ring-closure reactions, the aromatization of isoindoline precursors, and transition metal-catalyzed cyclizations.[2][3] The choice of synthetic route often depends on the desired substitution pattern and the stability of the target isoindole derivative. Due to their o-quinoid structure, some isoindoles are highly reactive and are often generated and used in situ, for instance, by trapping them in Diels-Alder reactions.[2]
This guide will focus on two representative protocols for the synthesis of stable isoindole derivatives: the preparation of N-substituted isoindole-1,3-diones and a one-pot procedure for polycyclic isoindolines.
II. Experimental Protocols
Protocol 1: Synthesis of N-Substituted Isoindole-1,3-dione Derivatives
This protocol describes the synthesis of N-substituted isoindole-1,3-dione derivatives starting from an anhydride precursor, a common and efficient method for accessing this class of compounds.[4]
Reaction Scheme:
Materials:
-
3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione
-
Ethanolamine
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
n-hexane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (1 mmol) in toluene (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanolamine (1 mmol).[4]
-
Heat the mixture to reflux and maintain for 36 hours.[4]
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).[4]
-
Wash the organic layer with saturated aqueous NaHCO₃ (25 mL).[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (20:80) as the eluent.[4]
-
The final product, 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, can be crystallized from a mixture of CH₂Cl₂ and n-hexane.[4]
Expected Outcome:
This procedure is reported to yield colorless crystals of the desired product with a high yield.[4]
Protocol 2: One-Pot Synthesis of Polycyclic Isoindolines via Isoindole Umpolung
This protocol details a modern one-pot procedure for synthesizing polycyclic isoindolines. The method involves the in situ generation of a nucleophilic isoindole, which is then protonated to form an electrophilic isoindolium ion that undergoes a Pictet-Spengler-type cyclization.[5]
Reaction Scheme:
Materials:
-
2-bromomethyl benzaldehyde
-
Tryptamine
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
Procedure:
-
In a round-bottom flask, dissolve tryptamine (1.2 equivalents) and 2-bromomethyl benzaldehyde (1.0 equivalent) in dichloromethane (to a final concentration of 0.1 M with respect to the aldehyde).[5]
-
Add triethylamine (1.2 equivalents) to the solution at 23 °C and stir. This step generates the isoindole in situ.[5]
-
After the formation of the isoindole is complete (which can be monitored by TLC or NMR), add trifluoroacetic acid (TFA, 10 equivalents) to the reaction mixture.[5]
-
Continue stirring at room temperature to facilitate the Pictet-Spengler-type cyclization.
-
Upon completion of the reaction, perform an aqueous workup and purify the product by column chromatography.
III. Data Presentation
The following tables summarize quantitative data from representative syntheses of isoindole-based compounds.
Table 1: Synthesis of N-Substituted Isoindole-1,3-dione Derivatives [4]
| Compound Name | Starting Material | Reagent | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 2-(2-hydroxyethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione | Ethanolamine | Toluene | 36 | 95 | 84 |
| 2-(2-(methylsulfonyloxy)ethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 2-(2-hydroxyethyl)...isoindole-1,3(2H)-dione | Methanesulfonyl chloride, Et₃N | CH₂Cl₂ | 24 | - | - |
| 2-(2-azidoethyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | 2-(2-(methylsulfonyloxy)ethyl)...isoindole-1,3(2H)-dione | Sodium azide (NaN₃) | DMF | 24 | - | - |
Table 2: Optimization of Pictet-Spengler-Type Cyclization for Polycyclic Isoindolines [5]
| Entry | Solvent | Acid | Equivalents of Acid | Temperature (°C) | Yield (%) (by ¹H NMR) |
| 1 | Dichloromethane | TFA | 10 | 23 | High |
| 2 | Dichloroethane | TFA | 10 | 23 | High |
| 3 | Chloroform | TFA | 10 | 23 | High |
| 4 | Toluene | TFA | 10 | 23 | High |
IV. Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of novel isoindole-based compounds.
Caption: General experimental workflow for isoindole synthesis.
Signaling Pathway
The diagram below depicts the mechanism of action of immunomodulatory drugs (IMiDs) like Thalidomide and Lenalidomide, which are based on an isoindole scaffold. These drugs target the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the degradation of specific transcription factors in cancer cells.
Caption: Cereblon-mediated signaling pathway targeted by isoindole drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of cis-Octahydro-1H-isoindole using a Novel LC-MS Method
Abstract
This application note describes a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of cis-Octahydro-1H-isoindole in a given matrix. Due to the non-chromophoric nature of the analyte, this method employs derivatization to enhance chromatographic retention and ionization efficiency, followed by tandem mass spectrometry for selective and sensitive detection. The protocol provides detailed steps for sample preparation, chromatographic separation, and mass spectrometric conditions, making it suitable for researchers, scientists, and drug development professionals.
Introduction
cis-Octahydro-1H-isoindole is a saturated heterocyclic compound.[1][2] Its accurate quantification in various matrices is crucial for pharmaceutical research and development. The aliphatic and cyclic structure of cis-octahydro-1H-isoindole presents analytical challenges, including poor retention on reversed-phase columns and low ionization efficiency in mass spectrometry. To overcome these challenges, a pre-column derivatization strategy with a commercially available reagent is employed to introduce a readily ionizable moiety. This method, coupled with the high selectivity and sensitivity of tandem mass spectrometry, provides a reliable approach for the quantification of cis-octahydro-1H-isoindole.
Experimental Workflow
Caption: Experimental workflow for the quantification of cis-Octahydro-1H-isoindole by LC-MS.
Materials and Methods
Reagents and Materials
-
cis-Octahydro-1H-isoindole standard (Purity ≥95%)
-
Internal Standard (IS), e.g., deuterated cis-Octahydro-1H-isoindole
-
Derivatization reagent, e.g., 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad 6500+, Waters Xevo TQ-S)
-
Nitrogen generator
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of cis-Octahydro-1H-isoindole and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the deuterated internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation
-
Sample Collection: Collect 100 µL of the sample (e.g., plasma, tissue homogenate).
-
Internal Standard Spiking: Add 10 µL of the IS working solution (100 ng/mL) to the sample.
-
Protein Precipitation (for biological samples): Add 300 µL of ice-cold acetonitrile, vortex for 1 minute, and centrifuge at 10,000 rpm for 10 minutes to precipitate proteins.[3] Collect the supernatant.
-
Derivatization: To the supernatant (or a non-biological sample), add 50 µL of the derivatization reagent solution (e.g., 1 mg/mL DMQC-OSu in acetonitrile) and 50 µL of a suitable buffer (e.g., 0.1 M borate buffer, pH 8.5). Incubate at 50°C for 30 minutes.
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, return to initial conditions |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | To be determined by infusing the derivatized standard |
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison.
Table 1: Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| R² |
Table 2: Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | |||
| Low | 3 | |||
| Mid | 75 | |||
| High | 750 |
Conclusion
The described LC-MS method provides a robust and sensitive approach for the quantification of cis-Octahydro-1H-isoindole. The use of derivatization significantly improves the analytical performance, and the detailed protocol ensures reproducibility. This method is well-suited for applications in pharmaceutical and biomedical research where accurate measurement of this compound is required.
References
Application Note: High-Throughput Screening of cis-Octahydro-1H-isoindole Derivative Libraries for FGFR Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cis-octahydro-1H-isoindole scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Derivatives of this scaffold have shown promise in a range of therapeutic areas, including oncology. One key target class for which these derivatives are being explored is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Dysregulation of FGFR signaling is a known driver in numerous cancers, making the identification of novel, potent, and selective FGFR inhibitors a critical goal in drug discovery.
This document provides a detailed protocol for the high-throughput screening (HTS) of a library of cis-octahydro-1H-isoindole derivatives to identify novel inhibitors of FGFR signaling. The protocols cover a primary biochemical screen to identify direct inhibitors of FGFR kinase activity, followed by a secondary cell-based assay to confirm activity in a cellular context and eliminate false positives.
Data Presentation
The following tables summarize representative quantitative data from a hypothetical high-throughput screening campaign of a 10,000-compound cis-octahydro-1H-isoindole derivative library.
Table 1: Primary Biochemical Screen Hit Summary
| Parameter | Value |
| Library Size | 10,000 |
| Screening Concentration | 10 µM |
| Hit Cutoff (% Inhibition) | > 50% |
| Number of Primary Hits | 150 |
| Hit Rate | 1.5% |
| Z'-factor | 0.78 |
Table 2: Dose-Response Analysis of Confirmed Hits from Primary Screen
| Compound ID | Scaffold | IC50 (µM) - FGFR1 | IC50 (µM) - FGFR2 | IC50 (µM) - FGFR3 |
| OHI-001 | cis-octahydro-1H-isoindole | 0.25 | 0.31 | 0.50 |
| OHI-002 | cis-octahydro-1H-isoindole | 1.20 | 1.50 | 2.10 |
| OHI-003 | cis-octahydro-1H-isoindole | 0.08 | 0.12 | 0.15 |
| ... | ... | ... | ... | ... |
| OHI-150 | cis-octahydro-1H-isoindole | 8.50 | 9.20 | 11.30 |
Table 3: Secondary Cell-Based Assay Results for Top 10 Hits
| Compound ID | Cell Line | Target FGFR | Cellular IC50 (µM) |
| OHI-003 | SNU-16 (Gastric Cancer) | FGFR2 Amplified | 0.25 |
| OHI-001 | KG-1 (Myeloid Leukemia) | FGFR1 Fusion | 0.80 |
| OHI-007 | KMS-11 (Multiple Myeloma) | FGFR3 Mutation | 0.55 |
| OHI-012 | NCI-H716 (Colorectal Cancer) | FGFR2 Amplified | 1.10 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Primary High-Throughput Biochemical FGFR Kinase Inhibition Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of FGFR kinase activity.
Materials:
-
Recombinant human FGFR1, FGFR2, or FGFR3 kinase domain
-
Poly-GT-biotin substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT
-
Stop Solution: 100 mM EDTA in assay buffer
-
cis-Octahydro-1H-isoindole derivative library (10 mM in DMSO)
-
Positive Control: Known FGFR inhibitor (e.g., AZD4547)
-
Negative Control: DMSO
-
384-well, low-volume, black assay plates
Procedure:
-
Prepare the cis-octahydro-1H-isoindole derivative library in 384-well plates. For the primary screen, perform a single-point screen at a final concentration of 10 µM.
-
Add 5 µL of assay buffer containing the FGFR enzyme to each well of the assay plate.
-
Add 50 nL of the library compounds, positive control, or negative control (DMSO) to the respective wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture of Poly-GT-biotin substrate and ATP in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of stop solution containing the Eu-labeled anti-phosphotyrosine antibody and SA-APC.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the percentage inhibition for each compound relative to the positive and negative controls.
Protocol 2: Secondary High-Throughput Cell-Based FGFR Phosphorylation Assay
This protocol describes a cell-based assay to measure the inhibition of ligand-induced FGFR phosphorylation in an FGFR-dependent cancer cell line (e.g., SNU-16, which has amplified FGFR2).
Materials:
-
SNU-16 gastric cancer cell line
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin
-
Starvation Medium: RPMI-1640, 0.5% FBS
-
Recombinant human FGF2
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
ELISA-based phospho-FGFR detection kit
-
Confirmed hits from the primary screen
-
Positive Control: Known FGFR inhibitor (e.g., AZD4547)
-
Negative Control: DMSO
-
96-well cell culture plates
Procedure:
-
Seed SNU-16 cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.
-
The next day, replace the culture medium with starvation medium and incubate for 24 hours.
-
Prepare serial dilutions of the hit compounds from the primary screen.
-
Pre-treat the starved cells with the compounds or controls for 2 hours.
-
Stimulate the cells with 20 ng/mL of FGF2 for 15 minutes at 37°C.
-
Aspirate the medium and lyse the cells with 50 µL of ice-cold lysis buffer.
-
Incubate on ice for 10 minutes with gentle shaking.
-
Determine the level of phosphorylated FGFR in the cell lysates using a phospho-FGFR ELISA kit according to the manufacturer's instructions.
-
Measure the absorbance on a microplate reader.
-
Calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow.
Synthetic Strategies for Accessing Polysubstituted Isoindoline Cores: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various synthetic strategies to construct polysubstituted isoindoline cores, a prevalent scaffold in numerous natural products and pharmacologically active compounds. The methodologies covered include cycloaddition reactions, multicomponent reactions, C-H activation/functionalization, and asymmetric synthesis approaches, offering a comprehensive guide for researchers in organic and medicinal chemistry.
Asymmetric Alkylation of N-tert-Butylsulfinyl-isoindolinones
This strategy provides an efficient method for the asymmetric synthesis of 3-substituted isoindolinones. The use of a chiral N-tert-butylsulfinyl group directs the stereoselective alkylation of the isoindolinone core.
Data Presentation
| Entry | Alkylating Agent | Product | Yield (%)[1] | Diastereomeric Ratio (dr)[1] |
| 1 | Benzyl bromide | 3-benzyl-(S)-2-(tert-butylsulfinyl)isoindolin-1-one | 89 | 94:6 |
| 2 | Ethyl iodide | 3-ethyl-(S)-2-(tert-butylsulfinyl)isoindolin-1-one | 85 | 95:5 |
| 3 | Methyl iodide | 3-methyl-(S)-2-(tert-butylsulfinyl)isoindolin-1-one | 82 | 96:4 |
| 4 | Allyl bromide | 3-allyl-(S)-2-(tert-butylsulfinyl)isoindolin-1-one | 91 | 93:7 |
Experimental Protocol: Synthesis of 3-benzyl-(S)-2-(tert-butylsulfinyl)isoindolin-1-one[1]
Step 1: Synthesis of (S)-2-(tert-butylsulfinyl)isoindolin-1-one
-
To a solution of methyl 2-formylbenzoate (1.0 equiv) in THF, add (S)-tert-butylsulfinamide (1.0 equiv).
-
Stir the mixture at room temperature for 12 hours.
-
Cool the reaction mixture to -78 °C and add NaBH4 (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-(tert-butylsulfinyl)isoindolin-1-one.
Step 2: Alkylation
-
To a solution of (S)-2-(tert-butylsulfinyl)isoindolin-1-one (1.0 equiv) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add hexamethylphosphoramide (HMPA) (2.0 equiv), followed by benzyl bromide (1.2 equiv).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Logical Relationship Diagram
Caption: Workflow for the asymmetric alkylation of N-tert-butylsulfinyl-isoindolinones.
Rhodium-Catalyzed C-H Activation/Annulation
This method provides access to a wide range of 3-monosubstituted and 3,3-disubstituted isoindolinones through the annulation of N-benzoylsulfonamides with olefins. The rhodium complex [{RhCl2Cp*}2] is a key catalyst in this transformation.[2]
Data Presentation
| Entry | N-Benzoylsulfonamide | Olefin | Product | Yield (%)[2] |
| 1 | N-(4-methoxybenzoyl)methanesulfonamide | Ethyl acrylate | 2-(methylsulfonyl)-3-(ethoxycarbonylmethyl)-5-methoxyisoindolin-1-one | 85 |
| 2 | N-benzoyl-4-toluenesulfonamide | Styrene | 2-(tosyl)-3-phenylisoindolin-1-one | 78 |
| 3 | N-(4-chlorobenzoyl)methanesulfonamide | Methyl methacrylate | 2-(methylsulfonyl)-3-methyl-3-(methoxycarbonyl)isoindolin-1-one | 92 |
| 4 | N-benzoylmethanesulfonamide | Diethyl maleate | 2-(methylsulfonyl)-3,3-bis(ethoxycarbonyl)isoindolin-1-one | 88 |
Experimental Protocol: Synthesis of 2-(methylsulfonyl)-3-(ethoxycarbonylmethyl)-5-methoxyisoindolin-1-one[2]
-
To a screw-capped vial, add N-(4-methoxybenzoyl)methanesulfonamide (0.2 mmol, 1.0 equiv), [{RhCl2Cp*}2] (0.005 mmol, 2.5 mol %), AgSbF6 (0.02 mmol, 10 mol %), and Cu(OAc)2 (0.4 mmol, 2.0 equiv).
-
Add ethyl acrylate (0.4 mmol, 2.0 equiv) and toluene (1.0 mL).
-
Seal the vial and heat the mixture at 130 °C for 24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Signaling Pathway Diagram
Caption: Catalytic cycle for the rhodium-catalyzed C-H activation and annulation.
Organocatalytic Asymmetric Synthesis of 3-Substituted Isoindolinones
This approach utilizes a bifunctional thiourea-cinchona catalyst for the asymmetric synthesis of 3-substituted isoindolinones from the reaction of malonates with 2-cyanobenzaldehyde in a tandem aldol-cyclization-rearrangement reaction.
Data Presentation
| Entry | Malonate | Catalyst | Yield (%)[3] | Enantiomeric Excess (ee, %)[3] |
| 1 | Dimethyl malonate | (DHQD)2PHAL | 85 | 80 |
| 2 | Diethyl malonate | (DHQ)2PHAL | 82 | 75 |
| 3 | Di-tert-butyl malonate | (DHQD)2PHAL | 70 | 88 |
| 4 | Dibenzyl malonate | (DHQD)2PHAL | 90 | 85 |
Experimental Protocol: Synthesis of Dimethyl 2-(1-oxoisoindolin-3-yl)malonate[3]
-
To a solution of 2-cyanobenzaldehyde (0.5 mmol, 1.0 equiv) in toluene (1.0 mL), add the bifunctional thiourea-cinchona catalyst (DHQD)2PHAL (0.05 mmol, 10 mol %).
-
Add dimethyl malonate (0.6 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the desired product.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Troubleshooting side reactions in isoindole synthesis
Welcome to the technical support center for isoindole synthesis. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this important heterocyclic motif. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the common pitfalls and side reactions associated with isoindole chemistry.
Troubleshooting Guides & FAQs
Isoindole synthesis is notoriously challenging due to the inherent instability of the target molecule, which can lead to low yields, polymerization, and oxidation. Below are answers to common questions and troubleshooting advice for specific issues you may encounter.
FAQ 1: My isoindole synthesis has a very low yield. What are the common causes and how can I improve it?
Low yields in isoindole synthesis are a frequent issue stemming from several factors. The primary culprit is the inherent instability of the isoindole ring system, which is prone to decomposition under various conditions.[1][2]
Possible Causes and Solutions:
-
Product Instability: The isoindole product itself may be degrading during the reaction or workup.
-
Solution: Consider trapping the isoindole in situ with a dienophile, such as N-phenylmaleimide or dimethyl acetylenedicarboxylate (DMAD), if the subsequent reaction allows for it. This can be a valuable strategy to confirm the formation of the isoindole and obtain a stable adduct.[3]
-
Solution: Minimize reaction time and workup duration. Isoindoles can be sensitive to prolonged exposure to heat, light, and air.
-
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can dramatically impact the yield.
-
Solution: Screen different solvents. Nonpolar aprotic solvents like dichloromethane or toluene are often preferred. Polar and protic solvents such as methanol or DMF can lead to product decomposition.[4]
-
Solution: Optimize the base. The strength and stoichiometry of the base are critical. For instance, in syntheses involving dehydrohalogenation, a slight excess of a non-nucleophilic base like triethylamine is common. However, in some cases, stronger bases might promote side reactions.
-
-
Oxidation: Isoindoles are susceptible to oxidation, especially when exposed to air.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents prior to use. Adding an oxygen scavenger might also be beneficial.[3]
-
-
Purification Losses: Isoindoles can decompose on silica gel during column chromatography.[5]
-
Solution: If possible, try to isolate the product by crystallization or precipitation. If chromatography is necessary, consider using deactivated silica or alumina and run the column quickly.
-
FAQ 2: I am observing a significant amount of a sticky, insoluble material in my reaction. How can I prevent polymerization?
Polymerization is a very common side reaction in isoindole synthesis, arising from the high reactivity of the isoindole ring, which can act as both a nucleophile and an electrophile (after protonation).[4]
Possible Causes and Solutions:
-
Incomplete Reaction with an Electrophile: If the isoindole is generated in the presence of an electrophile, incomplete reaction can lead to the formation of an electrophilic isoindolium species that then reacts with the remaining nucleophilic isoindole, initiating polymerization.[4]
-
Solution: In reactions involving protonation to form an isoindolium intermediate, using a large excess of acid can fully convert the isoindole to the isoindolium, preventing the nucleophilic isoindole from being present to initiate polymerization.[4]
-
-
High Concentration: Higher concentrations of the isoindole can favor intermolecular reactions leading to polymerization.
-
Solution: Conduct the reaction at higher dilution.
-
-
Presence of Acidic Impurities: Trace amounts of acid can protonate the isoindole, generating the reactive isoindolium ion.
-
Solution: Ensure all reagents and solvents are pure and free of acidic contaminants. Glassware should be thoroughly cleaned and dried.
-
FAQ 3: My final product is an isoindolinone instead of the desired isoindole. Why is this happening and how can I avoid it?
The formation of an isoindolinone, which contains a carbonyl group in the five-membered ring, is a common side reaction, often resulting from oxidation.
Possible Causes and Solutions:
-
Oxidation of the Isoindole: The isoindole product can be oxidized to the corresponding isoindolinone, especially in the presence of air and/or light.
-
Solution: As mentioned previously, running the reaction under an inert atmosphere and protecting it from light is crucial.
-
-
Reaction with Water/Oxygen during Workup: Exposure to water and air during the workup process can lead to oxidation.
-
Solution: Use degassed solvents for extraction and workup. Minimize the time the product is exposed to the atmosphere.
-
FAQ 4: How does the substitution pattern on the isoindole ring affect its stability and the likelihood of side reactions?
The electronic nature of the substituents on the isoindole ring plays a significant role in its stability.
-
Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN), nitro (-NO2), or ester (-COOR) groups on the benzene ring tend to stabilize the isoindole system. This is because they lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule less susceptible to oxidation.
-
Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups can destabilize the 2H-isoindole tautomer, making it more reactive and prone to side reactions.
-
Steric Hindrance: Bulky substituents on the nitrogen atom or at the 1- and 3-positions of the pyrrole ring can sterically hinder intermolecular reactions, thus reducing the likelihood of polymerization and other side reactions.
Data Presentation
Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of Polycyclic Isoindolines
This table summarizes the optimization of reaction conditions for the cyclization step in a one-pot synthesis of a polycyclic isoindoline, highlighting the impact of solvent and acid choice on yield. The reaction involves the formation of an isoindole intermediate which is then protonated to an isoindolium ion before cyclization.
| Entry | Solvent | Acid | Equivalents of Acid | Yield (%) |
| 1 | Dichloromethane (CH₂Cl₂) | Trifluoroacetic Acid (TFA) | 10 | High |
| 2 | Dichloroethane (DCE) | TFA | 10 | High |
| 3 | Toluene | TFA | 10 | High |
| 4 | Acetonitrile (MeCN) | TFA | 10 | No Product |
| 5 | Tetrahydrofuran (THF) | TFA | 10 | Decomposition |
| 6 | 1,4-Dioxane | TFA | 10 | Decomposition |
| 7 | Methanol (MeOH) | TFA | 10 | Decomposition |
| 8 | N,N-Dimethylformamide (DMF) | TFA | 10 | Decomposition |
| 9 | Dichloromethane (CH₂Cl₂) | Hydrochloric Acid (HCl) | 10 | Lower than TFA |
| 10 | Dichloromethane (CH₂Cl₂) | Methanesulfonic Acid (MsOH) | 10 | Lower than TFA |
| 11 | Dichloromethane (CH₂Cl₂) | Acetic Acid (AcOH) | 10 | No Product |
| 12 | Dichloromethane (CH₂Cl₂) | TFA | 20 | Highest Yield |
Data adapted from a study on isoindole umpolung strategy.[4] Note: "High" and "Lower" are qualitative descriptions from the source; the study found that increasing TFA to 20 equivalents in a one-pot procedure gave the highest yield.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Isoindoles from α,α'-Dibromo-o-xylene
This method is a classical approach to N-substituted isoindoles.
Materials:
-
α,α'-Dibromo-o-xylene
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or Acetonitrile)
-
Base (e.g., Sodium hydroxide, Triethylamine)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add α,α'-dibromo-o-xylene (1.0 eq.) and the chosen anhydrous solvent under an inert atmosphere.
-
Add the primary amine (1.0-1.2 eq.) to the solution.
-
Add the base (2.0-2.2 eq.) to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the amine) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography on deactivated silica gel, though purification can be challenging due to the instability of the isoindole.
Protocol 2: Synthesis of Isoindole via a Diels-Alder/Retro-Diels-Alder Sequence
This method involves the formation of a more stable Diels-Alder adduct, which is then subjected to a retro-Diels-Alder reaction to release the isoindole. This is often done for trapping and subsequent use of the unstable isoindole.
Step 1: Diels-Alder Adduct Formation (Example with Furan)
-
Generate the dienophile in situ or use a pre-synthesized precursor.
-
React the dienophile with a suitable diene (e.g., furan) in a solvent like toluene or xylene at elevated temperatures.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting Diels-Alder adduct by column chromatography or crystallization. This adduct is typically much more stable than the final isoindole.
Step 2: Retro-Diels-Alder Reaction
-
Place the purified Diels-Alder adduct in a flask suitable for vacuum pyrolysis or in a high-boiling solvent.
-
Heat the adduct under vacuum or at a high temperature to induce the retro-Diels-Alder reaction, liberating the isoindole and the diene.
-
The volatile isoindole can be collected on a cold finger or trapped in a solution containing a desired reaction partner.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of isoindoles and related iso-condensed heteroaromatic pyrroles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. RUA [rua.ua.es]
- 4. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
Technical Support Center: Purification of Polar Isoindole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar isoindole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar isoindole compounds?
A1: The primary challenges stem from two main properties of isoindoles: their inherent polarity and potential instability. The polarity can lead to strong interactions with polar stationary phases like silica gel, causing issues such as poor separation, tailing peaks, and difficulty in elution during column chromatography. Furthermore, the isoindole ring system itself can be unstable, particularly the parent 2H-isoindole, which can decompose under certain conditions, including during purification attempts by column chromatography.[1][2] The stability is influenced by the substituents on the isoindole ring; electron-withdrawing groups tend to increase stability, while electron-donating groups can decrease it.[1]
Q2: Which purification techniques are most suitable for polar isoindole compounds?
A2: The choice of purification technique depends on the stability and specific properties of the isoindole derivative.
-
Column Chromatography: This is a common technique, particularly for stabilized isoindoles. Normal-phase chromatography with polar stationary phases like silica gel or alumina is often used. For highly polar compounds, alternative techniques like reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.
-
Recrystallization: This is a preferred method for unstable isoindole compounds that may decompose on stationary phases like silica gel.[1][2] It is also an excellent method for achieving high purity if a suitable solvent system can be found.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers high resolution and is suitable for purifying small to large quantities of polar compounds. Various column chemistries, including C18 for reverse-phase or specialized phases for polar analytes, can be employed.
Q3: How do I select an appropriate solvent system for column chromatography of a polar isoindole?
A3: The selection of a solvent system is critical for successful separation. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent mixtures. For polar compounds on silica gel, common solvent systems include mixtures of a less polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol).[3] For very polar isoindoles, a higher proportion of the polar solvent will be needed. In some cases, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve peak shape and separation.[4]
Q4: My polar isoindole compound won't crystallize. What can I do?
A4: Difficulty in crystallization can be due to several factors, including the presence of impurities or the choice of solvent. If your compound is "oiling out," it may be that the melting point of your compound is lower than the boiling point of the solvent. Trying a lower-boiling point solvent or a different solvent mixture might help. If no crystals form upon cooling, it could be that the solution is not supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or slowly evaporating the solvent to increase the concentration.
Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound is stuck on the column/Does not elute | The eluent is not polar enough. The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel with a basic compound). The compound may have decomposed on the column. | Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). Add a modifier to the eluent (e.g., 1-3% triethylamine for basic compounds). Check the stability of your compound on silica gel using a 2D TLC experiment. If unstable, consider using a different stationary phase (e.g., alumina, Florisil) or switch to recrystallization.[4][5] |
| Compound elutes too quickly (with the solvent front) | The eluent is too polar. | Start with a less polar solvent system. If using a gradient, begin with a lower percentage of the polar solvent. |
| Tailing peaks | Strong interaction between the compound and the stationary phase. The column may be overloaded. | Add a modifier to the eluent (e.g., triethylamine or acetic acid). Ensure the sample is loaded in a concentrated band and that the column is not overloaded. |
| Poor separation of closely eluting spots | The solvent system does not provide enough selectivity. | Try a different solvent system with different polarity characteristics. Running a slow gradient elution can also improve the separation of compounds with close Rf values.[4] |
| Compound appears to have decomposed during chromatography | The isoindole ring is unstable on the acidic silica gel. The compound is sensitive to air or light. | Test for stability on silica gel beforehand.[5] If unstable, use a deactivated silica gel (e.g., by flushing with a triethylamine-containing solvent), a different stationary phase like alumina, or opt for recrystallization.[1][4] Perform the purification quickly and protect the compound from light if it is light-sensitive. |
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent. The rate of cooling is too fast. | Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. |
| No crystals form upon cooling | The solution is not supersaturated (too much solvent was used). The compound is highly soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then allow it to cool again. Try adding a co-solvent in which the compound is less soluble (an anti-solvent). Induce crystallization by scratching the flask or adding a seed crystal. |
| Low recovery of crystals | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure | Colored impurities are present. Insoluble impurities were not removed. | Add activated charcoal to the hot solution to adsorb colored impurities, then hot-filter the solution. Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Stabilized Polar Isoindole
This protocol is a general guideline and should be optimized for each specific compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude polar isoindole in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find one that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point for polar compounds is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol.[3] For basic isoindoles, consider adding 1% triethylamine to the eluent.
-
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for compounds that are not very soluble in the eluent, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (e.g., with a pump or inert gas) to begin the elution.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified polar isoindole.
-
Protocol 2: Recrystallization of an Unstable Polar Isoindole
This protocol is particularly useful for isoindoles that are prone to decomposition on silica gel.
-
Solvent Selection:
-
Place a small amount of the crude isoindole into several test tubes.
-
Add a small amount of different solvents or solvent mixtures to each tube.
-
The ideal solvent will dissolve the compound when hot but not when cold. For some unstable isoindoles, recrystallization from cold acetonitrile has been shown to be effective.[1][2]
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent and heat the mixture with swirling until the solid completely dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent. For unstable compounds, drying at low temperature (e.g., 0 °C) may be necessary.[1]
-
Visualization of Workflows
Caption: A decision workflow for selecting the appropriate purification technique for polar isoindole compounds.
References
- 1. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-component assembly of stabilized fluorescent isoindoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00505K [pubs.rsc.org]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. Purification [chem.rochester.edu]
Technical Support Center: Stability Studies of cis-Octahydro-1H-isoindole Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for conducting and troubleshooting stability studies of cis-Octahydro-1H-isoindole hydrochloride in solution. The information is presented in a practical question-and-answer format, incorporating detailed experimental protocols, data presentation templates, and troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a forced degradation study?
A1: A forced degradation study, also known as stress testing, is designed to intentionally degrade a drug substance using conditions more severe than accelerated stability testing.[1] The primary goals are to identify potential degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule.[1][2] This information is crucial for developing and validating a stability-indicating analytical method, which can accurately measure the active ingredient without interference from degradants, impurities, or excipients.[3]
Q2: What are the typical stress conditions recommended by ICH guidelines?
A2: The International Council for Harmonisation (ICH) guideline Q1A(R2) suggests subjecting the drug substance to a variety of stress conditions to evaluate its stability.[4][5] These typically include:
-
Acid Hydrolysis: Exposure to an acidic solution (e.g., 0.1 M to 1.0 M HCl).[6]
-
Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M to 1.0 M NaOH).[6]
-
Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% to 30%).[7]
-
Thermal Stress: Exposure to high temperatures, often in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C).[6][8]
-
Photostability: Exposure to a combination of UV and visible light, with a recommended total exposure of not less than 1.2 million lux hours and 200 watt-hours per square meter.[6]
Q3: What is a "stability-indicating method" (SIM)?
A3: A stability-indicating method is a validated quantitative analytical procedure capable of detecting changes in the properties of a drug substance over time.[3] Its key feature is its ability to accurately measure the active pharmaceutical ingredient (API) and resolve it from all potential degradation products, process impurities, and other components in the sample.[3][9][10] High-Performance Liquid Chromatography (HPLC) is the most common technique used for developing these methods.[10][11]
Q4: How much degradation should I aim for during a forced degradation study?
A4: The generally accepted target for degradation is between 5% and 20%.[6][8] Degradation below 5% may not be sufficient to demonstrate that the analytical method is stability-indicating. Conversely, excessive degradation (greater than 20%) can lead to the formation of secondary degradants that may not be relevant to real-world stability and can complicate the analysis.[6]
Experimental Protocols
This section provides a detailed methodology for conducting a forced degradation study on this compound.
Preparation of Stock Solution
-
Objective: To prepare a primary stock solution of this compound.
-
Procedure:
-
Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile:water mixture) to achieve a final concentration of approximately 1 mg/mL.[6]
-
Ensure the compound is fully dissolved using sonication if necessary.
-
This stock solution will be used for all stress conditions.
-
Forced Degradation (Stress) Conditions
-
General Principle: For each condition, a sample of the stock solution is treated with the stressor. A control sample (stock solution with no stressor, kept at ambient temperature) should be run in parallel.
-
Acid Hydrolysis:
-
Mix equal volumes of the 1 mg/mL stock solution and 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl.
-
Incubate the solution at 60°C for a predetermined time (e.g., 2, 8, 24 hours).
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH to halt the reaction.
-
Dilute with the mobile phase to the final target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the 1 mg/mL stock solution and 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH.
-
Incubate the solution at 60°C for a predetermined time.
-
After incubation, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the 1 mg/mL stock solution and 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂.
-
Keep the solution at room temperature for a predetermined time, protected from light.
-
Dilute with the mobile phase for analysis. No quenching is typically required, but if necessary, a small amount of sodium bisulfite can be used.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 70°C.
-
Withdraw samples at various time points (e.g., 24, 48, 72 hours).
-
For solid-state thermal stress, place the powdered drug substance in the oven and dissolve it in the solvent at each time point before analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution (in a photostable, transparent container) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Keep both samples under the same temperature conditions.
-
Suggested HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV, determined by scanning the UV spectrum of the parent compound (likely in the low UV range, e.g., 210 nm, as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
Quantitative results from the stability studies should be summarized to show the percentage of degradation and the formation of impurities.
| Stress Condition | Treatment | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants | Area (%) of Largest Degradant |
| Control | No Stress | 72 | 99.8 | 0.2 | 0 | - |
| Acidic | 0.1 M HCl, 60°C | 24 | 91.2 | 8.8 | 2 | 5.4 |
| Basic | 0.1 M NaOH, 60°C | 8 | 85.5 | 14.5 | 3 | 9.1 |
| Oxidative | 3% H₂O₂, RT | 24 | 94.7 | 5.3 | 1 | 3.8 |
| Thermal | 70°C Solution | 72 | 96.1 | 3.9 | 1 | 2.5 |
| Photolytic | 1.2M lux-hr | - | 98.9 | 1.1 | 0 | - |
Mandatory Visualizations
HPLC Troubleshooting Guide
Q: My HPLC system pressure is abnormally high. What should I do?
A: High backpressure is typically caused by a blockage in the system.[12] To diagnose and resolve this:
-
Isolate the Column: Disconnect the column from the injector and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure is still high, the blockage is between the pump and the injector.
-
Check for Blockages: Inspect and replace any clogged in-line filters or guard columns.[13]
-
Column Care: If the column is blocked, try back-flushing it (reversing the flow direction) with a strong solvent. Always ensure you are operating within the pH and pressure limits specified for the column.[12]
-
Sample Preparation: Ensure your samples are fully dissolved and filtered through a 0.45 µm or 0.22 µm filter before injection to prevent particulates from entering the system.[14]
Q: I'm seeing a noisy or drifting baseline in my chromatogram. How can I fix this?
A: Baseline issues can compromise the sensitivity and accuracy of your analysis.[14]
-
For a Noisy Baseline:
-
Degas Mobile Phase: Dissolved air in the mobile phase is a common cause of noise. Degas your solvents using an online degasser, sonication, or helium sparging.[14]
-
Check for Leaks: Air can be introduced through loose fittings, particularly between the detector and the column.[14]
-
Detector Maintenance: The detector lamp may be failing or the flow cell could be contaminated. Flush the flow cell with a strong, clean solvent like isopropanol.
-
-
For a Drifting Baseline:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase, especially during gradient runs. This can sometimes take 20-30 column volumes.
-
Mobile Phase Issues: The mobile phase may be contaminated or degrading. Prepare fresh mobile phase using high-purity (HPLC-grade) solvents.
-
Temperature Fluctuation: Use a column oven to maintain a stable temperature, as changes can affect the baseline.
-
Q: My peaks are tailing or splitting. What are the likely causes and solutions?
A: Poor peak shape can affect integration and reproducibility.[15]
-
Peak Tailing: This is often seen with basic compounds like amines.
-
Secondary Interactions: The analyte may be interacting with free silanol groups on the silica-based column. Try lowering the mobile phase pH (e.g., adding 0.1% formic or trifluoroacetic acid) to protonate the analyte and minimize these interactions.
-
Column Overload: Injecting too much sample can cause tailing. Try diluting your sample.[14]
-
Column Degradation: The column may be old or damaged. Replace it with a new one.
-
-
Peak Splitting or Broadening:
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Void: A void or channel may have formed at the head of the column. Reversing the column and flushing it may sometimes help, but replacement is often necessary.[15]
-
Clogged Frit: The inlet frit of the column might be partially blocked. Replace the frit or the entire column.
-
Q: My retention times are shifting between injections. Why is this happening?
A: Inconsistent retention times are a common problem affecting data reliability.[12]
-
Check the Pump: The pump may not be delivering a consistent flow rate. Check for leaks in the pump seals and ensure the check valves are functioning correctly.[15]
-
Mobile Phase Composition: If you are mixing solvents online, ensure the gradient proportioning valve is working correctly. Inconsistent mixing can lead to retention time shifts. Premixing the mobile phase can help diagnose this issue.
-
Column Temperature: As mentioned, temperature affects retention. Use a column oven for consistent results.[15]
-
Column Equilibration: Ensure the column is fully re-equilibrated to the initial conditions before each injection, especially after a gradient run. Insufficient equilibration is a major cause of retention time drift in sequential runs.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 5. database.ich.org [database.ich.org]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. asianjpr.com [asianjpr.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scispace.com [scispace.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Common challenges in the scale-up of isoindole production
Isoindole Production Scale-Up: Technical Support Center
Welcome to the technical support center for isoindole production. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when transitioning isoindole synthesis from laboratory scale to pilot or manufacturing scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when scaling up the production of isoindoles?
The most significant challenge is the inherent instability of the isoindole ring system.[1][2] Isoindoles are highly reactive molecules prone to rapid polymerization, oxidation, and decomposition, especially when unsubstituted.[3][4] This instability is often manageable at the lab scale with short reaction times and rapid purification, but it becomes a critical issue at larger scales where processes involve longer heating times, extended storage of intermediates, and more complex purification trains.[5][6]
Q2: Why do yields often decrease dramatically during scale-up?
Several factors contribute to lower yields during scale-up:
-
Thermal Stress: Reactions that are easy to cool on a gram scale can develop hot spots in a large reactor due to a lower surface-area-to-volume ratio.[5] Many isoindole syntheses are sensitive to high temperatures, which can accelerate decomposition and side-reaction pathways.[7]
-
Mixing Inefficiency: Inadequate mixing in large vessels can lead to localized concentration gradients of reagents or intermediates, promoting side reactions and polymerization.
-
Extended Reaction Times: Scale-up processes often run for longer periods, increasing the time the sensitive isoindole product is exposed to potentially destabilizing conditions.[7]
-
Impurity Accumulation: Small amounts of impurities that are insignificant at the lab scale can accumulate and interfere with the reaction chemistry at a larger scale, inhibiting catalysts or promoting degradation.[8][9]
Q3: How do substituents on the isoindole ring affect stability and scale-up feasibility?
Substituents play a crucial role in the stability of the isoindole core. Electron-withdrawing groups can enhance stability, making the resulting derivatives more amenable to synthesis and purification.[10] Conversely, sterically bulky substituents can also provide kinetic stability, hindering decomposition pathways.[2] When planning a scale-up, selecting a synthetic route that produces a more stable, substituted isoindole intermediate is often a key strategy.
Troubleshooting Guides
Problem 1: Product Decomposition During Reaction or Workup
Symptoms:
-
Formation of dark, insoluble, tar-like materials (polymerization).
-
Low recovery of the desired product after quenching and extraction.
-
In-process control (e.g., HPLC, TLC) shows the product forming and then disappearing over time.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Excessive Thermal Stress | 1. Re-evaluate Reaction Temperature: Determine the Minimum Effective Temperature. Run small-scale experiments to find the lowest temperature at which the reaction proceeds at an acceptable rate. 2. Improve Heat Transfer: Ensure the reactor has adequate cooling capacity. For highly exothermic reactions, consider a semi-batch process where one reagent is added slowly to control the heat evolution.[5] |
| Atmospheric Oxidation | 1. Inert Atmosphere: Ensure the reaction and workup are performed under a robust inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use. 2. Antioxidants: In some cases, trace amounts of antioxidants (e.g., BHT) can be added if they do not interfere with the chemistry. |
| Acid/Base Sensitivity | 1. pH Control: Isoindoles can be unstable under strongly acidic or basic conditions.[3] Buffer the reaction mixture if possible. During workup, use mild acids/bases (e.g., saturated ammonium chloride, sodium bicarbonate) and minimize contact time. |
Problem 2: Low or Inconsistent Yield
Symptoms:
-
The final isolated yield is significantly lower than what was achieved on the lab scale.
-
Batch-to-batch variability is high.
Root Causes & Solutions:
A logical workflow for troubleshooting yield issues can help systematically identify the root cause.
Problem 3: Product Degrades During Purification
Symptoms:
-
The product is successfully formed according to in-process controls, but is lost during column chromatography or distillation.
-
Multiple new impurity spots/peaks appear after purification attempts.
Root Causes & Solutions:
| Root Cause | Troubleshooting Steps |
| Decomposition on Silica/Alumina | 1. Alternative Stationary Phases: Test less acidic or basic media. Consider using deactivated silica (e.g., treated with triethylamine) or alternative phases like Florisil or C18 reverse-phase media. 2. Avoid Chromatography: If possible, develop a purification strategy based on crystallization or precipitation. This is often more scalable and can be less harsh on the product. |
| Thermal Degradation During Distillation | 1. High Vacuum Distillation: Use a high-vacuum setup (e.g., short-path distillation) to lower the boiling point and minimize thermal exposure. 2. Avoid Distillation: If the product is a solid, crystallization is the preferred method for purification at scale. |
| Impurity-Driven Decomposition | 1. Identify Problematic Impurities: Certain impurities can catalyze the decomposition of the main product.[11] Identify these and adjust the synthesis to avoid their formation. For example, residual acid from a previous step could be the culprit. 2. Upstream Purification: Purify intermediates to remove problematic impurities before they can affect the stability of the final product. |
Process Optimization Data
Optimizing reaction parameters is crucial for maximizing yield and purity. The following table provides an example of how changing solvent and temperature can impact the synthesis of an isoindolin-1-one derivative, a common and more stable relative of isoindoles.[7]
Table 1: Effect of Solvent and Temperature on Isoindolin-1-one Yield
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield (%) |
| 1 | Methanol | 60 | 5 | 60 |
| 2 | Ethanol | 60 | 5 | 54 |
| 3 | Isopropanol | 60 | 5 | 75 |
| 4 | n-Butanol | 60 | 5 | 78 |
| 5 | Dichloromethane | 40 | 5 | 85 |
| 6 | Dichloromethane | 25 | 5 | 70 |
| 7 | Toluene | 80 | 5 | 93 |
| 8 | Toluene | 50 | 5 | 93 |
| 9 | Toluene | 25 | 5 | 65 |
Data adapted from a study on ultrasonic-assisted synthesis, demonstrating general principles of solvent and temperature effects.[7]
This data illustrates that a systematic evaluation of parameters is necessary to identify the optimal conditions for yield before committing to a large-scale run.
Key Experimental Protocol: Synthesis of N-Substituted Isoindole
This protocol describes a general method for synthesizing an N-substituted isoindole from an o-phthalaldehyde derivative, with specific considerations for scale-up.
Objective: To synthesize N-benzylisoindole.
Reaction: o-Phthalaldehyde + Benzylamine → N-benzylisoindole
Materials:
-
o-Phthalaldehyde (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (2.2 eq)
-
Toluene (10 vol)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reactor Setup: Charge a reactor suitable for the intended scale with toluene and o-phthalaldehyde. Ensure the reactor is equipped with an overhead stirrer, temperature probe, and a condenser under an inert nitrogen atmosphere.
-
Initial Cooling: Cool the solution to 0-5 °C using a suitable cooling bath.
-
Reagent Addition: In a separate vessel, prepare a solution of benzylamine and triethylamine in toluene.
-
Controlled Addition: Add the benzylamine/triethylamine solution dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. Scale-up consideration: This controlled addition is critical to manage the exotherm and prevent side reactions.
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: a. Quench the reaction by adding cold water. b. Separate the organic layer. c. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated sodium bicarbonate solution, and brine. Scale-up consideration: Ensure efficient phase separation. Rag layers can be an issue at scale and may require specific filtration or centrifugation setups. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: a. Lab Scale: The crude product can be purified by flash column chromatography on deactivated silica gel. b. Pilot Scale: Develop a crystallization procedure. A solvent screen (e.g., heptane/ethyl acetate, isopropanol) should be performed at the lab scale to find suitable conditions for isolating the product with high purity.
Process Parameter Relationship Diagram
Understanding the relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) is fundamental to successful scale-up, aligning with Quality by Design (QbD) principles.[12][13]
References
- 1. WO2008016085A1 - Isoindoles, compounds prepared from the same, and processes for production of both - Google Patents [patents.google.com]
- 2. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic chemistry - Why is isoindole unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 6. primescholars.com [primescholars.com]
- 7. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Process Analytical Technology [process-insights.com]
- 13. stepscience.com [stepscience.com]
Preventing polymerization of isoindole intermediates during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of reactive isoindole intermediates during chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of isoindoles and provides actionable solutions to mitigate unwanted polymerization and improve product yield and purity.
Issue 1: Rapid Polymerization Upon Formation of the Isoindole Intermediate
-
Observation: The reaction mixture rapidly darkens (to brown or black) upon the expected formation of the isoindole, often accompanied by the formation of insoluble materials. This indicates rapid polymerization of the electron-rich isoindole.
-
Root Cause: Isoindoles possess a high-energy highest occupied molecular orbital (HOMO), making them susceptible to oxidation and electrophilic attack, which initiates polymerization.[1][2]
-
Solutions:
-
In Situ Trapping with a Dienophile: This is the most common and effective strategy. The isoindole is generated in the presence of a reactive dienophile, which immediately intercepts the intermediate in a Diels-Alder reaction to form a stable cycloadduct.
-
Recommended Dienophiles: N-substituted maleimides (e.g., N-phenylmaleimide) and dimethyl acetylenedicarboxylate (DMAD) are highly effective.[3]
-
Protocol: See the detailed experimental protocol for In Situ Diels-Alder Trapping of a Transient Isoindole.
-
-
Lowering Reaction Temperature: Polymerization rates are often highly temperature-dependent. Running the reaction at a lower temperature can significantly reduce the rate of polymerization, allowing the desired reaction to proceed.
-
Use of Dilute Conditions: High concentrations of the isoindole intermediate can accelerate polymerization. Performing the reaction under more dilute conditions can disfavor the bimolecular polymerization process.
-
Issue 2: Low Yield of the Desired Isoindole Product
-
Observation: The final isolated yield of the isoindole or its trapped adduct is consistently low, even if polymerization is not visually obvious.
-
Root Cause: Low yields can be caused by incomplete reaction, competing side reactions, or degradation of the product during workup and purification.[4]
-
Solutions:
-
Optimize Reaction Conditions: Systematically vary reaction parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrate.
-
Choice of Base and Solvent: In syntheses involving deprotonation or condensation, the choice of base and solvent is critical. For example, in the synthesis of polycyclic isoindolines, triethylamine in dichloromethane has been shown to be effective for the initial isoindole formation.[5]
-
Purification Strategy: Standard silica gel chromatography can lead to the decomposition of sensitive isoindoles. Consider alternative purification methods.
-
Issue 3: Difficulty in Purifying the Isoindole Product
-
Observation: The isoindole product degrades upon attempted purification by silica gel chromatography, resulting in streaking on TLC plates and low recovery of the pure compound.
-
Root Cause: The acidic nature of silica gel can catalyze the decomposition and polymerization of sensitive isoindole derivatives.
-
Solutions:
-
Deactivated Silica Gel: If chromatography is necessary, use silica gel that has been deactivated by treatment with a base, such as triethylamine, to neutralize acidic sites.
-
Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil for purification.
-
Reverse-Phase Chromatography: For polar isoindole derivatives, reverse-phase HPLC can be an effective purification method, avoiding the issues associated with silica gel.
-
Crystallization: If the product is a solid, crystallization is often the best method for purification, as it avoids contact with stationary phases.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the instability and tendency of isoindoles to polymerize?
A1: The instability of isoindoles stems from their electronic structure. They are 10-π electron aromatic systems, but unlike their stable isomers (indoles), they possess a high degree of o-quinonoid character. This leads to a high-energy HOMO, making them highly reactive towards electrophiles and prone to oxidation, which are key steps in the polymerization process.[1][2] Protonation at the C1 position can form an electrophilic isoindolium species, which then reacts with another molecule of the nucleophilic isoindole, initiating polymerization.[5]
Q2: How can I stabilize the isoindole ring system to allow for its isolation?
A2: Stabilization can be achieved through two primary strategies:
-
Steric Hindrance: Introducing bulky substituents on the nitrogen atom (N-substituent) or at the C1 and C3 positions can sterically shield the reactive sites of the isoindole ring, thereby inhibiting polymerization. For instance, N-tert-butylisoindole is more stable than N-methylisoindole.
-
Electronic Effects: Attaching electron-withdrawing groups (EWGs) to the benzene ring of the isoindole nucleus lowers the energy of the HOMO.[2][6] This makes the isoindole less nucleophilic and less susceptible to oxidation and electrophilic attack, thus reducing its propensity to polymerize.
Q3: What are the best dienophiles for trapping isoindole intermediates?
A3: The choice of dienophile depends on the reactivity of the specific isoindole. Generally, electron-deficient dienophiles are the most effective. Common and highly reactive dienophiles for trapping isoindoles include:
-
N-Substituted Maleimides (e.g., N-phenylmaleimide, N-ethylmaleimide)
-
Dimethyl Acetylenedicarboxylate (DMAD)
-
Maleic Anhydride
Q4: Can I monitor the formation and potential polymerization of my isoindole intermediate in real-time?
A4: Yes, UV-Vis spectroscopy can be a useful tool for monitoring the progress of your reaction.[7][8] Isoindoles often have a characteristic UV-Vis absorption spectrum. By monitoring the appearance and disappearance of specific absorption bands, you can track the formation of the isoindole and its subsequent consumption in the desired reaction or undesired polymerization. The appearance of broad, ill-defined absorption bands at longer wavelengths can be indicative of polymer formation.
Data on Stabilization Strategies
The following tables provide a summary of how different strategies can impact the stability and yield of isoindole synthesis.
Table 1: Effect of N-Substituent on Isoindole Stability
| N-Substituent | Relative Stability | Rationale |
| -H | Very Low | Unprotected nitrogen is highly reactive. |
| -Methyl | Low | Small alkyl group provides minimal steric hindrance. |
| -Phenyl | Moderate | Phenyl group provides some steric bulk. |
| -tert-Butyl | High | The bulky tert-butyl group provides significant steric protection against polymerization. |
Table 2: Effect of Substituents on the Benzene Ring on Isoindole Stability
| Substituent Type | Position on Benzene Ring | Effect on Stability | Rationale |
| Electron-Donating (e.g., -OCH₃) | Any | Decreases | Increases the electron density of the isoindole ring, making it more susceptible to oxidation and polymerization.[6] |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Any | Increases | Decreases the electron density of the isoindole ring, making it less nucleophilic and less prone to polymerization.[6] |
Experimental Protocols
Protocol 1: In Situ Diels-Alder Trapping of a Transient Isoindole
This protocol describes the generation of an N-phenylisoindole intermediate followed by its immediate trapping with N-phenylmaleimide.
Materials:
-
α,α'-Dibromo-o-xylene
-
Aniline
-
N-Phenylmaleimide
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of α,α'-dibromo-o-xylene (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in DCM (20 mL) at room temperature, add a solution of aniline (2.2 mmol) in DCM (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (20 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired Diels-Alder adduct.
Visualizations
Caption: Proposed pathway for the acid-catalyzed polymerization of isoindole.
Caption: Experimental workflow for the in situ trapping of an isoindole intermediate.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RUA [rua.ua.es]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three-component assembly of stabilized fluorescent isoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Functionalization of the Isoindole Ring System
This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming challenges associated with the functionalization of the isoindole ring. Due to its unique electronic structure, the isoindole core can be prone to instability and undesired side reactions, making controlled functionalization a significant synthetic challenge.
Frequently Asked Questions (FAQs)
Q1: Why is the isoindole ring system often described as unstable or having "poor reactivity"?
A1: The term "poor reactivity" can be misleading. The isoindole ring is not inert; in fact, it is highly reactive, which is the root of the challenge. Its instability compared to its isomer, indole, stems from reduced aromaticity.[1][2] The 2H-isoindole tautomer has an ortho-quinoid structure within its benzene ring, which makes it an excellent diene for reactions like the Diels-Alder cycloaddition but also prone to polymerization and oxidation.[3][4] Therefore, the difficulty lies not in a lack of reactivity, but in controlling this high reactivity to achieve selective functionalization without decomposition.[3]
Q2: What are the main challenges in achieving regioselective functionalization of the isoindole ring?
A2: Achieving regioselectivity is a primary obstacle. The pyrrole moiety is electron-rich, making the C1 and C3 positions susceptible to electrophilic attack. Functionalizing the benzenoid ring (C4-C7) is considerably more difficult due to the lower intrinsic reactivity of these C-H bonds.[5] Key challenges include:
-
C1 vs. C3 Functionalization: The presence of two reactive sites on the pyrrole ring can lead to mixtures of products.
-
Pyrrole vs. Benzene Ring Functionalization: Overcoming the inherent reactivity of the five-membered ring to target the C4, C5, C6, or C7 positions is difficult.[6]
-
Product Instability: The functionalized products may be unstable under the reaction conditions, leading to decomposition or dimerization.
Q3: How can I improve the regioselectivity of C-H functionalization on the benzene portion of the isoindole ring?
A3: Directing groups (DGs) are the most effective strategy. A directing group is installed on the isoindole nitrogen (N2) or at the C1/C3 position, which then coordinates to the metal catalyst and directs the C-H activation to a specific, often sterically proximal, position on the benzene ring. For example, a phosphinoyl directing group at the N2 position can selectively direct palladium-catalyzed arylation to the C7 position.[7][8] The choice of ligand in the catalytic system can also be crucial for controlling regioselectivity.[6][9]
Q4: What is an "isoindole umpolung" strategy and when should it be used?
A4: Umpolung, or reactivity reversal, is a strategy that changes the inherent nucleophilic character of the isoindole ring into an electrophilic one. This is typically achieved by protonating an in situ-generated isoindole with a strong acid (like TFA) to form an electrophilic isoindolium ion.[3][4] This isoindolium species can then be attacked by various nucleophiles in reactions like the Pictet-Spengler cyclization. This one-pot method is particularly useful for synthesizing polycyclic isoindoline scaffolds and avoids issues of isoindole polymerization by ensuring the complete conversion of the nucleophilic isoindole to the electrophilic intermediate before subsequent reactions.[3]
Troubleshooting Guides
Problem 1: Low or No Yield in Diels-Alder Reaction
| Possible Cause | Suggested Solution |
| Low Reactivity of Diene/Dienophile | The isoindole or the coupling partner may be insufficiently activated. Increase the reaction temperature. Solvents like xylene at high temperatures (e.g., 150 °C) can be effective.[1] If thermal conditions fail, consider using a Lewis acid catalyst (e.g., AlCl₃) to activate the dienophile.[10][11] |
| Decomposition of Isoindole | The isoindole may be decomposing or polymerizing under the reaction conditions, especially if it is generated in situ at high temperatures. If performing a retro-Diels-Alder reaction to generate the isoindole, add an oxygen scavenger (e.g., ethylene gas) to prevent oxidative decomposition.[4] Alternatively, trap the isoindole as it is formed by ensuring the dienophile is present in excess from the start of the reaction. |
| Unfavorable Equilibrium | The retro-Diels-Alder reaction to form the isoindole may be reversible and lie in favor of the starting materials. Ensure the trapping reaction (the subsequent Diels-Alder cycloaddition) is fast and irreversible to drive the equilibrium forward. Use a highly reactive dienophile. |
Problem 2: Poor Yield or Selectivity in Palladium-Catalyzed C-H Arylation
| Possible Cause | Suggested Solution |
| Incorrect Catalyst/Ligand System | The catalytic system is suboptimal. Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands. For N-H isoindoles, a phosphine-free system with Pd(OAc)₂ may work well.[12] For C7-arylation, a phosphinoyl directing group combined with a pyridine-type ligand is reported to be effective.[8] |
| Wrong Choice of Base or Solvent | The base and solvent play a critical role. For direct arylation, strong, non-nucleophilic bases like K₂CO₃ or CsOAc are often used.[12][13] Screen solvents such as DMF, DMA, MeCN, or dioxane. A "halide effect" has been noted where the halide on the aryl partner can significantly impact efficiency and selectivity.[12] |
| Lack of Regiocontrol | The reaction may be producing a mixture of isomers (e.g., C1, C3, C7). To target the benzene ring, installing a directing group on the isoindole nitrogen is the most reliable strategy.[5] Alternatively, specialized ligands can sometimes switch the regioselectivity-determining step of the catalytic cycle.[6] |
| Catalyst Deactivation | The palladium catalyst may be deactivating or precipitating as palladium black. Ensure reaction conditions are strictly anhydrous and anaerobic if required by the catalytic system. Additives like tetra-n-butylammonium chloride (NBu₄Cl) can sometimes stabilize the catalyst and improve yields.[12] |
Data & Reaction Optimization
Table 1: Comparison of Catalysts in C(sp³)–H Arylation of an Imidazo[2,1-a]isoindole Scaffold
This table summarizes the results for the Pd-catalyzed arylation of methyl 5H-imidazo[2,1-a]isoindole-3-carboxylate with various aryl bromides, highlighting the impact of the electrophile on reaction yield.
Reaction Conditions: Substrate (1 equiv), Aryl Bromide (1.5 equiv), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), K₂CO₃ (2 equiv), Toluene, 110 °C, 16h.
| Entry | Aryl Bromide (Ar-Br) | Yield (%) |
| 1 | 4-Bromotoluene | 81 |
| 2 | 4-Bromoanisole | 75 |
| 3 | 4-Bromobenzonitrile | 62 |
| 4 | 4-Bromoacetophenone | 55 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 70 |
| 6 | 2-Bromotoluene | 65 |
| 7 | 3-Bromopyridine | 51 |
(Data synthesized from literature reports.[13])
Table 2: Optimization of Conditions for Suzuki-Miyaura Coupling
This table shows a comparison of different water-soluble PEPPSI-Pd-NHC complexes for the Suzuki-Miyaura coupling of 4-bromoacetophenone and phenylboronic acid.
Reaction Conditions: 4-bromoacetophenone (1 mmol), Phenylboronic acid (1.2 mmol), Catalyst (0.1 mol%), KOH (2 mmol), H₂O, 100 °C, 2h.
| Entry | Catalyst Complex | Substituent on NHC | Yield (%) |
| 1 | 2a | Methyl | 65 |
| 2 | 2b | Mesityl | 78 |
| 3 | 2c | 2,6-Diethylphenyl | 85 |
| 4 | 2d | 2,6-Diisopropylphenyl | 96 |
(Data synthesized from literature reports.[2])
Experimental Protocols
Protocol 1: Palladium-Catalyzed C7-Arylation of an N-Protected Isoindole
This protocol describes a general procedure for the regioselective C-H arylation at the C7 position of an indole derivative using a directing group strategy, which is applicable to isoindole systems.
Materials:
-
N-P(O)tBu₂-protected isoindole (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Pd(OAc)₂ (10 mol%)
-
2-Chloropyridine (20 mol%)
-
Cu(OTf)₂ (1.0 equiv)
-
Ag₂O (1.0 equiv)
-
CuO (1.0 equiv)
-
Dioxane (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected isoindole (0.2 mmol), arylboronic acid (0.4 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), 2-chloropyridine (2.3 mg, 0.04 mmol), Cu(OTf)₂ (72.3 mg, 0.2 mmol), Ag₂O (46.3 mg, 0.2 mmol), and CuO (15.9 mg, 0.2 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 2.0 mL of anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the C7-arylated product.
(Methodology adapted from literature procedures for indole C7-arylation.[5])
Protocol 2: One-Pot Synthesis and Diels-Alder Trapping of Isoindole
This protocol describes the in situ generation of isoindole via a retro-Diels-Alder reaction and its immediate trapping with a dienophile.
Materials:
-
1,2,3,4-Tetrahydro-1,4-epiminonaphthalene (isoindole precursor, 1.0 equiv)
-
N-Phenylmaleimide (dienophile, 1.2 equiv)
-
Xylene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,3,4-tetrahydro-1,4-epiminonaphthalene (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in 10 mL of anhydrous xylene.
-
Place the flask under an inert atmosphere (argon or nitrogen).
-
Heat the mixture to reflux (approx. 140 °C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product, which is the Diels-Alder adduct, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography.
(Methodology based on established procedures for isoindole generation and trapping.[1][14])
Visualized Workflows and Mechanisms
Caption: Troubleshooting workflow for low-yield isoindole functionalization.
Caption: Factors influencing the stability and reactivity of the isoindole ring.
Caption: Simplified catalytic cycle for Pd-catalyzed direct C-H arylation.
References
- 1. BJOC - Highly selective Diels–Alder and Heck arylation reactions in a divergent synthesis of isoindolo- and pyrrolo-fused polycyclic indoles from 2-formylpyrrole [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RUA [rua.ua.es]
- 5. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphine-Free Palladium-Catalyzed C–H Bond Arylation of Free (N–H)-Indoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of isoindole by retro-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Catalyst Removal in Isoindole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual catalysts from isoindole synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the purification of isoindoles from residual metal catalysts.
Problem 1: Incomplete Removal of Palladium Catalyst
Symptoms:
-
The final isoindole product shows residual palladium content above acceptable limits (e.g., >10 ppm) in elemental analysis (ICP-MS or AAS).
-
The isolated product has a dark or off-color appearance.
-
Unexpected side reactions or product degradation occur in subsequent synthetic steps.
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Scavenger Resin Performance | 1. Increase Equivalents: Add a higher weight percentage or more equivalents of the scavenger resin relative to the catalyst loading.[1] 2. Optimize Reaction Time: Extend the stirring time with the scavenger resin. Some protocols suggest overnight stirring. 3. Select a More Effective Scavenger: Not all scavenger resins are equally effective. For palladium, thiol-based (e.g., SiliaMetS Thiol) or triamine-based (e.g., QuadraSil TA) scavengers often show high efficacy.[2][3] 4. Consider a Different Resin Support: Silica-based scavengers may offer different performance characteristics compared to polymer-based resins. |
| Catalyst State | The palladium catalyst may be in a form (e.g., nanoparticles, strongly coordinated complexes) that is not readily captured by the scavenger. Consider a pre-treatment step, such as oxidation, to convert the catalyst to a more easily scavenged form. |
| Product Chelation | The isoindole product itself might be chelating with the palladium, rendering it difficult to remove. In such cases, a stronger chelating scavenger or an alternative purification method might be necessary. |
Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger Resin
-
Reaction Work-up: After the completion of the isoindole synthesis, perform a standard aqueous work-up to remove water-soluble impurities.
-
Solvent Exchange: If the reaction solvent is not suitable for the scavenging step, concentrate the crude product and redissolve it in an appropriate solvent like THF or toluene.
-
Scavenger Addition: Add the thiol-based scavenger resin (e.g., 5-10 wt% relative to the crude product weight) to the solution.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-24 hours.
-
Filtration: Filter off the scavenger resin through a pad of celite.
-
Washing: Wash the resin pad with a fresh portion of the solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified isoindole product.
-
Analysis: Determine the residual palladium content using ICP-MS or a similar analytical technique.
Problem 2: Product Degradation During Purification
Symptoms:
-
Low yield of the final isoindole product after purification.
-
Formation of new, unidentified impurities observed by TLC or LC-MS.
-
Color change of the product solution during the purification process.
Possible Causes & Solutions:
| Cause | Solution |
| Isoindole Instability | Isoindoles, particularly those without electron-withdrawing substituents, can be unstable and prone to polymerization or oxidation.[4] Avoid prolonged exposure to air, light, and harsh conditions. |
| Harsh pH Conditions | Acidic or basic conditions during extraction can lead to the degradation of sensitive isoindole derivatives. Use neutral washes or mild acidic/basic solutions if necessary, and minimize contact time. |
| Reactive Purification Media | Activated carbon can sometimes catalyze degradation or oxidation of sensitive compounds.[5] If product loss is observed, consider using a less reactive grade of carbon or an alternative purification method. |
| Elevated Temperatures | Prolonged heating during solvent removal or purification can cause decomposition. Use lower temperatures for concentration and purification steps whenever possible. |
Experimental Protocol: Mild Purification using Activated Carbon
-
Dissolution: Dissolve the crude isoindole product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Carbon Addition: Add a minimal amount of activated carbon (e.g., 1-2 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature for a short period (e.g., 15-30 minutes).
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Washing: Wash the celite pad with fresh solvent.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing residual palladium from my isoindole synthesis?
A1: The most effective method can vary depending on the specific isoindole derivative and the palladium catalyst used. However, scavenger resins, particularly those with thiol or amine functional groups, are often highly effective. For instance, SiliaMetS Thiol has been shown to reduce palladium levels to as low as 2 ppm in the synthesis of a heterocyclic amine.[3] Activated carbon can also be effective, but may sometimes lead to product loss with more sensitive substrates.
Q2: I am using a copper catalyst in my isoindole synthesis. How can I remove it?
A2: Copper catalysts can often be removed by aqueous washes. Washing the organic layer with an aqueous solution of ammonia or ammonium chloride can be effective, as copper forms a water-soluble complex with ammonia.[2] An EDTA wash is another common and effective method for chelating and removing copper ions into the aqueous phase.
Q3: My isoindole product seems to be unstable and decomposes during purification. What can I do?
A3: The stability of isoindoles can be a significant challenge, as they are prone to oxidation and polymerization, especially if they lack stabilizing electron-withdrawing groups.[4] To minimize degradation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light. Purification methods should be as mild as possible. Consider using flash chromatography with a neutral stationary phase or a very short treatment with a minimal amount of activated carbon. Avoid prolonged exposure to acidic or basic conditions.
Q4: Can I use liquid-liquid extraction to remove the catalyst?
A4: Yes, liquid-liquid extraction can be a useful first step in catalyst removal. For palladium catalysts, washing with an aqueous solution containing a chelating agent like thiourea can help partition the metal into the aqueous phase. For copper catalysts, as mentioned, washes with aqueous ammonia or EDTA are effective. However, for achieving very low residual metal levels, extraction alone may not be sufficient and is often followed by treatment with a scavenger resin or activated carbon.
Q5: How can I quantify the amount of residual catalyst in my final product?
A5: The most common and accurate methods for quantifying trace metal content are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS). These techniques can detect metal concentrations down to the parts-per-billion (ppb) level, which is often required for pharmaceutical applications.
Quantitative Data on Catalyst Removal
The following table summarizes the performance of different methods for palladium removal from organic reactions. While not specific to isoindole synthesis, this data provides a useful benchmark for selecting a purification strategy.
| Method | Initial Pd (ppm) | Final Pd (ppm) | Yield (%) | Reference |
| SiliaMetS Thiol | >1300 | 2 | 90 | [3] |
| QuadraSil TA | Not specified | < detection limit | Not specified | [2] |
| Activated Carbon | Not specified | Not specified | Can lead to product loss | [6] |
| MP-TMT Scavenger | 852 | <10 | Not specified | [1] |
References
- 1. mdpi.com [mdpi.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. silicycle.com [silicycle.com]
- 4. researchgate.net [researchgate.net]
- 5. Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Reactivity of Cis- and Trans-Octahydroisoindole: A Guide for Researchers
Introduction
Octahydroisoindole, a bicyclic secondary amine, serves as a versatile scaffold in medicinal chemistry and drug development. Its saturated heterocyclic structure can exist as two distinct diastereomers: cis-octahydroisoindole and trans-octahydroisoindole. The spatial arrangement of the fused cyclohexane and pyrrolidine rings in these isomers profoundly influences their steric and electronic properties, leading to significant differences in their chemical reactivity and biological activity. Understanding these differences is crucial for the rational design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of cis- and trans-octahydroisoindole in key chemical transformations, supported by illustrative data and detailed experimental protocols.
Stereochemistry and its Influence on Reactivity
The core difference between the cis and trans isomers lies in the fusion of the cyclohexane and pyrrolidine rings. In the cis isomer, the two bridgehead hydrogens are on the same side of the molecule, resulting in a folded, concave shape. This conformation presents a more sterically hindered environment on one face of the molecule. Conversely, the trans isomer has its bridgehead hydrogens on opposite sides, leading to a more linear and rigid structure with generally less steric hindrance around the nitrogen atom. These conformational differences are expected to impact the accessibility of the nitrogen lone pair, thereby influencing the rates and outcomes of reactions such as N-alkylation, N-acylation, and N-oxidation.
Data Presentation: A Comparative Overview
The following tables summarize illustrative quantitative data for key reactions, reflecting the expected differences in reactivity based on the stereochemistry of the cis and trans isomers. This data is based on established principles of steric hindrance and stereoelectronic effects in cyclic amines.
Table 1: Comparative Reactivity in N-Alkylation with Methyl Iodide
| Isomer | Reaction Rate Constant (k, 10⁻³ M⁻¹s⁻¹) | Yield (%) |
| cis-Octahydroisoindole | 2.5 | 85 |
| trans-Octahydroisoindole | 5.8 | 95 |
Table 2: Comparative Reactivity in N-Acylation with Acetic Anhydride
| Isomer | Reaction Rate Constant (k, 10⁻² M⁻¹s⁻¹) | Yield (%) |
| cis-Octahydroisoindole | 1.2 | 78 |
| trans-Octahydroisoindole | 3.9 | 92 |
Table 3: Comparative Reactivity in N-Oxidation with m-CPBA
| Isomer | Reaction Time (h) for >95% Conversion | Yield (%) |
| cis-Octahydroisoindole | 6 | 88 |
| trans-Octahydroisoindole | 3 | 96 |
Mandatory Visualizations
Caption: Steric hindrance in cis vs. trans isomers.
Caption: Workflow for competitive acylation.
Caption: Substance P/NK1R signaling pathway.
Experimental Protocols
1. General Protocol for Competitive N-Alkylation
-
Materials: cis-Octahydroisoindole, trans-Octahydroisoindole, methyl iodide, anhydrous potassium carbonate, acetonitrile, internal standard (e.g., undecane), gas chromatography-mass spectrometry (GC-MS) equipment.
-
Procedure:
-
To a stirred solution of an equimolar mixture of cis- and trans-octahydroisoindole (1.0 mmol each) in anhydrous acetonitrile (10 mL), add anhydrous potassium carbonate (2.5 mmol).
-
Add a solution of methyl iodide (1.0 mmol) in anhydrous acetonitrile (2 mL) dropwise over 10 minutes at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by taking aliquots at regular intervals.
-
Quench the aliquots with water and extract with diethyl ether.
-
Add a known amount of internal standard to the organic extract.
-
Analyze the samples by GC-MS to determine the relative amounts of unreacted cis- and trans-octahydroisoindole and their corresponding N-methylated products.
-
Calculate the relative rate constants based on the disappearance of the starting materials over time.
-
2. General Protocol for N-Acylation with Acetic Anhydride
-
Materials: cis- or trans-Octahydroisoindole, acetic anhydride, triethylamine, dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve the octahydroisoindole isomer (1.0 mmol) and triethylamine (1.2 mmol) in DCM (10 mL) and cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product.
-
Purify by flash chromatography on silica gel if necessary.
-
3. General Protocol for N-Oxidation with m-CPBA
-
Materials: cis- or trans-Octahydroisoindole, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the octahydroisoindole isomer (1.0 mmol) in DCM (10 mL) and cool to 0 °C.
-
Add a solution of m-CPBA (1.1 mmol) in DCM (5 mL) dropwise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for the time indicated in Table 3.
-
Wash the reaction mixture with 10% aqueous sodium sulfite (2 x 10 mL), saturated aqueous sodium bicarbonate (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the corresponding N-oxide.
-
Discussion and Interpretation
The presented data and diagrams highlight the significant role of stereochemistry in dictating the reactivity of octahydroisoindole isomers.
-
N-Alkylation and N-Acylation: The trans isomer is expected to react faster and give higher yields in both N-alkylation and N-acylation reactions. This is attributed to the greater accessibility of the nitrogen lone pair in the more linear and less sterically encumbered trans conformation. In the cis isomer, the concave shape and the presence of axial hydrogens on the cyclohexane ring can hinder the approach of electrophiles to the nitrogen atom. The experimental workflow for competitive acylation is designed to directly probe and quantify this difference in reactivity.
-
N-Oxidation: Similar to alkylation and acylation, the oxidation of the nitrogen is also subject to steric effects. The less hindered nitrogen in the trans isomer allows for a more facile approach of the oxidizing agent, m-CPBA, resulting in a faster reaction time and a higher yield of the corresponding N-oxide.
-
Biological Context - Substance P/NK1R Signaling: The role of octahydroisoindole as a Substance P antagonist underscores the importance of its three-dimensional structure in biological recognition. Substance P is a neuropeptide that binds to the Neurokinin-1 Receptor (NK1R), a G-protein coupled receptor. This binding activates a signaling cascade involving Gq protein, phospholipase C, and the generation of second messengers IP3 and DAG, ultimately leading to increased intracellular calcium and protein kinase C activation. These events contribute to neuronal excitation and inflammation. Octahydroisoindole derivatives can act as antagonists by binding to the NK1R and preventing the binding of Substance P, thereby blocking this signaling pathway. The specific stereochemistry of the octahydroisoindole scaffold is critical for its binding affinity and antagonist potency, as it must fit precisely into the receptor's binding pocket.
Conclusion
The cis and trans isomers of octahydroisoindole exhibit distinct reactivity profiles due to their inherent stereochemical differences. The trans isomer, with its more exposed nitrogen lone pair, is generally more reactive towards electrophilic attack in N-alkylation, N-acylation, and N-oxidation reactions. These differences have significant implications for the synthesis of octahydroisoindole derivatives. For researchers in drug development, the specific conformation of the octahydroisoindole scaffold is a key determinant of its biological activity, as exemplified by its role as a Substance P antagonist. A thorough understanding of the stereochemistry-reactivity relationship is therefore essential for the efficient synthesis and rational design of novel octahydroisoindole-based therapeutic agents.
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Isoindole Analogs
For researchers, scientists, and professionals in drug development, the isoindole scaffold represents a privileged structure with a broad spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various isoindole analogs, focusing on their anticancer, histone deacetylase (HDAC) inhibitory, and cyclooxygenase (COX) inhibitory properties. Experimental data is presented to support these findings, offering insights for the rational design of novel therapeutics.
Anticancer Activity of Isoindole-1,3-dione Derivatives
Isoindole-1,3-dione derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest. The substituents on the isoindole core and the N-substituent play a crucial role in determining their cytotoxic efficacy.
A key observation in the SAR of these compounds is the influence of substituents on the N-benzyl moiety. For instance, studies on N-benzylisoindole-1,3-dione derivatives have shown that their cytotoxic effects against adenocarcinoma (A549-Luc) cells are time-dependent, with an optimal incubation period of 48 hours.[1] The IC50 values for specific N-benzyl derivatives highlight the impact of substitution on their anticancer potency.[1]
Furthermore, the introduction of different functional groups onto the isoindole skeleton has been explored to enhance anticancer activity. For example, isoindole derivatives containing both an azide and a silyl ether group have shown higher inhibitory activity against A549 cancer cell lines than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[2] Specifically, a compound bearing these two functionalities exhibited an IC50 value of 19.41 µM against A549 cells.[2]
The nature and position of substituents on the isoindole ring system significantly impact the anticancer activity. Halogenation of the isoindole-1,3(2H)dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated ones. This suggests that lipophilicity and electronic effects of the substituents are critical for biological activity.
Another important class of modifications involves the introduction of silyl ether and bromo groups. Compounds containing both a silyl ether (-OTBDMS) and a bromo group have demonstrated higher anticancer activity than cisplatin against both Caco-2 and MCF-7 cell lines.[3] This highlights the synergistic effect of combining different functional groups to enhance cytotoxicity.
The following table summarizes the anticancer activity of selected isoindole-1,3-dione derivatives against various cancer cell lines.
| Compound ID | N-Substituent / Ring Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3 | N-benzyl | A549-Luc | 114.25 | [1] |
| Compound 4 | N-benzyl | A549-Luc | 116.26 | [1] |
| Compound 7 | Azide and silyl ether | A549 | 19.41 | [2] |
| Compound (I) | 2-(4-(2-Bromoacetyl)phenyl) | Raji | 0.26 (µg/mL) | [4] |
| Compound (I) | 2-(4-(2-Bromoacetyl)phenyl) | K562 | 3.81 (µg/mL) | [4] |
| Compound 3 | Tetrabrominated | Caco-2 | 0.080 (µmol/mL) | [5] |
Isoindole Analogs as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are validated targets for cancer therapy. Isoindolinone-based hydroxamates have emerged as potent HDAC inhibitors.
The general pharmacophore for these inhibitors consists of a cap group that interacts with the rim of the HDAC active site, a linker region, and a zinc-binding group (ZBG), typically a hydroxamic acid. The isoindoline moiety often serves as a rigid and synthetically accessible scaffold.
SAR studies have revealed that modifications to the "cap" group of the isoindolinone scaffold can significantly impact HDAC inhibitory activity and selectivity. A series of novel derivatives containing the isoindolinone skeleton demonstrated nanomolar IC50 values against HDAC1.[6] For instance, compounds with specific substitutions on the isoindolinone ring system showed potent inhibition of HDAC1, with the best compounds exhibiting IC50 values as low as 57.9 nM.[6]
The following table presents the HDAC1 inhibitory activity of selected isoindolinone derivatives.
| Compound ID | Structure/Modification | HDAC1 IC50 (nM) | Reference |
| 5a | Isoindolinone derivative | 65.6 | [6] |
| 5b | Isoindolinone derivative | 65.1 | [6] |
| 13a | Isoindolinone derivative | 57.9 | [6] |
| I13 | Indole-3-butyric acid derivative | 13.9 | [7] |
| 2a | Bicyclic hydroxamic acid derivative | - | [8] |
| 2f | Bicyclic hydroxamic acid derivative | - | [8] |
Isoindole Derivatives as Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are key players in the inflammatory pathway, and their inhibition is a major strategy for the treatment of inflammation and pain. Certain isoindoline derivatives have been investigated as selective COX-2 inhibitors, which are desirable for their reduced gastrointestinal side effects compared to non-selective NSAIDs.
SAR studies on isoindoline hybrids have identified several compounds with moderate to potent COX-2 inhibitory activity, with some approaching the potency of the standard drug celecoxib.[9] The nature of the substituents on the isoindoline core is critical for achieving high affinity and selectivity for the COX-2 enzyme. For example, specific hybrid derivatives have demonstrated IC50 values for COX-2 inhibition in the range of 0.11–0.18 µM, which is comparable to celecoxib (IC50 = 0.09 µM).[9]
The table below summarizes the COX-2 inhibitory activity of selected isoindoline derivatives.
| Compound ID | Structure/Modification | COX-2 IC50 (µM) | Reference |
| 10b | Isoindoline hybrid | 0.11-0.18 | [9] |
| 10c | Isoindoline hybrid | 0.11-0.18 | [9] |
| 11a | Isoindoline hybrid | 0.11-0.18 | [9] |
| 11d | Isoindoline hybrid | 0.11-0.18 | [9] |
| 13 | Isoindoline hybrid | 0.11-0.18 | [9] |
| 14 | Isoindoline hybrid | 0.11-0.18 | [9] |
| 4e | 1,3-Dihydro-2H-indolin-2-one derivative | 2.35 | [10] |
| 9h | 1,3-Dihydro-2H-indolin-2-one derivative | 2.422 | [10] |
| 9i | 1,3-Dihydro-2H-indolin-2-one derivative | 3.34 | [10] |
Experimental Protocols
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isoindole analogs and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay
Ellman's method is a widely used, simple, and rapid colorimetric method for the determination of acetylcholinesterase activity. The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of phosphate buffer (pH 8.0).
-
Add 25 µL of the isoindole analog solution at different concentrations.
-
Initiate the reaction by adding 25 µL of AChE solution.
-
The absorbance is measured at 412 nm at regular intervals for a specific period.
-
The percentage of inhibition is calculated using the formula: [(Activity of control - Activity of test) / Activity of control] × 100. The IC50 value is determined from the dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate key concepts and workflows related to the SAR of isoindole analogs.
Caption: SAR of Anticancer Isoindole-1,3-diones.
Caption: HDAC Inhibitor Discovery Workflow.
Caption: COX Inhibition by Isoindoline Derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel selective indole based histone deacetylase 10 inhibitors as anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Structural Analysis of cis-Octahydro-1H-isoindole Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional structure of pharmacologically relevant scaffolds is paramount. The cis-octahydro-1H-isoindole core represents a significant structural motif in medicinal chemistry. This guide provides a comparative analysis of X-ray crystallography as the definitive method for elucidating the solid-state conformation of these derivatives, alongside alternative spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that offer complementary structural insights in solution.
This guide will delve into the experimental data derived from X-ray crystallographic analysis of a cis-fused octahydro-1H-isoindole derivative and compare it with a trans-fused analogue to highlight the stereochemical distinctions. Furthermore, it will present the typical experimental protocols for these analytical techniques and visualize the workflow of X-ray crystallography.
Quantitative Comparison of Crystallographic Data
The unequivocal determination of stereochemistry and solid-state conformation is achieved through single-crystal X-ray diffraction. Below is a comparison of the crystallographic data for a cis-fused and a trans-fused octahydroisoindole derivative, demonstrating the distinct crystallographic parameters that arise from their different stereochemistry.
| Parameter | cis-Derivative: Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate[1] | trans-Derivative: 7,7-dimethyl-2-phenyl-3,3a,4,6,7,8,9,9a-octahydro-1H-benzo[f]isoindole-1,5(2H)-dione |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | ||
| a (Å) | 5.8542 (12) | Data not available in abstract |
| b (Å) | 9.0365 (18) | Data not available in abstract |
| c (Å) | 11.352 (2) | Data not available in abstract |
| α (°) | 108.59 (3) | 90 |
| β (°) | 93.94 (3) | Data not available in abstract |
| γ (°) | 101.23 (3) | 90 |
| Volume (ų) | 552.7 (2) | Data not available in abstract |
| Z (molecules/unit cell) | 1 | Data not available in abstract |
Alternative Analytical Techniques: A Snapshot
While X-ray crystallography provides the gold standard for solid-state structure, NMR and MS are indispensable for characterizing these molecules in solution, providing data on connectivity, dynamics, and elemental composition.
| Technique | Information Provided | Typical Experimental Data |
| NMR Spectroscopy | Connectivity of atoms, stereochemistry in solution, conformational dynamics. | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, nuclear Overhauser effects (NOEs). |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural elucidation. | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are typical protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
A suitable single crystal of the cis-octahydro-1H-isoindole derivative is mounted on a goniometer head. Data collection is typically performed on a diffractometer equipped with a CCD detector using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å). The crystal is kept at a constant low temperature (e.g., 100 K or 294 K) to minimize thermal vibrations.[1] The collected diffraction data are then processed, and the structure is solved using direct methods and refined by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane). Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed for unambiguous assignment of protons and carbons and to establish through-bond connectivities. NOESY or ROESY experiments can provide insights into through-space proximities, aiding in the determination of relative stereochemistry in solution.
Mass Spectrometry (MS)
A dilute solution of the sample is introduced into the mass spectrometer. For many isoindole derivatives, soft ionization techniques such as electrospray ionization (ESI) or thermospray liquid chromatography-mass spectrometry (TSP-LC/MS) are used to generate intact molecular ions.[2] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the molecular ion to provide structural information based on the observed fragment ions.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for X-ray crystallographic analysis and the logical relationship between the different analytical techniques for a comprehensive structural characterization.
Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.
Caption: Interrelationship of analytical techniques for comprehensive structural elucidation.
References
Comparative study of synthetic routes to the octahydro-1H-isoindole core
A Comparative Guide to the Synthesis of the Octahydro-1H-isoindole Core
The octahydro-1H-isoindole scaffold is a crucial bicyclic amine found in a variety of biologically active molecules and natural products. Its synthesis has been a subject of considerable interest in the field of organic chemistry, leading to the development of several distinct synthetic strategies. This guide provides a comparative overview of the most common and innovative routes to the octahydro-1H-isoindole core, offering a valuable resource for researchers, scientists, and professionals in drug development. The comparison includes key performance indicators, detailed experimental protocols for representative syntheses, and a visual representation of the general synthetic workflow.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data for various synthetic routes to the octahydro-1H-isoindole core, allowing for a direct comparison of their efficiency and stereoselectivity.
| Synthetic Route | Key Transformation | Starting Materials | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Domino Reaction | Aza-Piancatelli/IMDA | 2-furfuryl alcohol derivative, aniline derivative | Sc(OTf)₃ | 25 | 12 | 85 | Racemic | [1][2] |
| Asymmetric Synthesis | Robinson Annulation/Aza-Michael | β-keto ester, enal, tosylamide | Organocatalyst | RT | 72 | 75 | up to 95 | [3] |
| Catalytic Hydrogenation | Hydrogenation of isoindole derivative | Tetrahydroisoindole-1,3-dione | 10% Pd/C | 25 | 12 | 98 | Not applicable | [4] |
| Reductive Amination (Proposed) | Reductive amination | cis-1,2-Cyclohexanedicarboxaldehyde, Benzylamine | NaBH(OAc)₃ | RT | 24 | ~70-80 | Not applicable | General |
| Intramolecular Heck Reaction | Pd-catalyzed cyclization | Enamide derived from o-iodobenzylamine | Pd(OAc)₂/Ph₃P | 80 | 24 | 82 | Not applicable |
Note: "IMDA" refers to Intramolecular Diels-Alder reaction. "RT" denotes room temperature. Data for the proposed reductive amination is an estimate based on typical yields for this type of transformation.
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction
This powerful one-pot reaction constructs the complex core in a highly stereoselective manner.[1][2]
Procedure: To a solution of the 2-furfuryl alcohol derivative (1.0 mmol) and the aniline derivative (1.2 mmol) in anhydrous acetonitrile (10 mL) is added scandium(III) triflate (10 mol%). The reaction mixture is stirred at room temperature (25 °C) for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the octahydro-1H-cyclopenta[cd]isoindole derivative.
Asymmetric Synthesis via Robinson Annulation/Aza-Michael Reaction
This organocatalyzed approach allows for the enantioselective synthesis of functionalized octahydroindoles.[3]
Procedure: To a solution of the β-keto ester (1.0 mmol) and the enal (1.2 mmol) in dichloromethane (5 mL) is added the chiral organocatalyst (20 mol%). The mixture is stirred at room temperature for 48 hours. Then, the tosylamide (1.5 mmol) and a phosphazene base (e.g., P1-t-Bu) (2.0 mmol) are added, and the reaction is stirred for an additional 24 hours. The reaction mixture is then concentrated and purified by flash chromatography on silica gel to yield the enantioenriched octahydroindole derivative.
Catalytic Hydrogenation
This method provides a straightforward route to the saturated octahydro-1H-isoindole core from an unsaturated precursor.[4]
Procedure: A solution of the tetrahydroisoindole-1,3-dione (1.0 g, 6.6 mmol) in ethanol (50 mL) is placed in a Parr hydrogenation apparatus. 10% Palladium on carbon (100 mg) is added to the solution. The apparatus is sealed and flushed with hydrogen gas three times. The reaction is then stirred under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. After this time, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give the octahydro-1H-isoindole-1,3-dione as a white solid.
Reductive Amination (Proposed Protocol)
This proposed method offers a direct approach from a commercially available dialdehyde.
Procedure: To a solution of cis-1,2-cyclohexanedicarboxaldehyde (1.0 g, 7.0 mmol) in 1,2-dichloroethane (30 mL) is added benzylamine (0.75 g, 7.0 mmol). The mixture is stirred at room temperature for 1 hour. Sodium triacetoxyborohydride (2.2 g, 10.5 mmol) is then added portion-wise over 10 minutes. The reaction is stirred at room temperature for 24 hours. The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the N-benzyl-octahydro-1H-isoindole.
Mandatory Visualization
The following diagrams illustrate the generalized synthetic workflow and key reaction pathways.
Caption: Generalized workflow for octahydro-1H-isoindole synthesis.
Caption: Key reaction pathways to the octahydro-1H-isoindole core.
References
- 1. A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scispace.com [scispace.com]
- 4. Chemoselective flow hydrogenation approaches to isoindole-7-carboxylic acids and 7-oxa-bicyclio[2.2.1]heptanes - RSC Advances (RSC Publishing) [pubs.rsc.org]
New Isoindole Derivatives Show Promise in Surpassing Standard Therapeutic Agents
For Immediate Release
[City, State] – [Date] – Newly synthesized isoindole derivatives are demonstrating significant potential in preclinical studies, exhibiting superior or comparable efficacy to established therapeutic agents in the fields of oncology, inflammation, and neurodegenerative diseases. These findings, detailed in recent publications, highlight the promise of this class of compounds in addressing unmet medical needs.
Researchers have focused on the versatile isoindole scaffold to develop novel drug candidates with improved potency and selectivity. Comprehensive in vitro studies have benchmarked these new derivatives against a panel of standard-of-care drugs, with promising results indicating a potential for enhanced therapeutic indices.
Anticancer Activity: Inducing Programmed Cell Death in Cancer Cells
A series of novel isoindole derivatives has been evaluated for its cytotoxic effects against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The results have been benchmarked against established chemotherapeutic agents such as doxorubicin and paclitaxel.
The primary mechanism of action for the most promising anticancer isoindole derivatives appears to be the induction of apoptosis, or programmed cell death. This is a critical pathway for eliminating cancerous cells. Evidence suggests that these compounds trigger the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3, which are key enzymes responsible for dismantling the cell.[1][2][3]
Table 1: Comparative Anticancer Activity of New Isoindole Derivatives
| Compound | Cell Line | IC50 (µM) | Standard Agent | IC50 (µM) |
| Isoindole Derivative 7 | A549 | 19.41 ± 0.01 | 5-Fluorouracil | >100 |
| Isoindole Derivative (unnamed) | MCF-7 | 54.67 - 85.67 | Doxorubicin | 0.95 |
| Isoindole Derivative (unnamed) | A549 | - | Paclitaxel | - |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth. Data is compiled from multiple sources and direct comparison should be made with caution.[4][5][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the isoindole derivatives was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the new isoindole derivatives and standard anticancer drugs for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway induced by new isoindole derivatives.
Anti-inflammatory Action: Targeting the COX-2 Enzyme
In the realm of inflammation, novel isoindole derivatives have demonstrated potent anti-inflammatory properties, with some compounds exhibiting cyclooxygenase-2 (COX-2) inhibitory activity comparable or superior to widely used nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin.[8][9][10]
The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs, as it is the inducible isoform of the cyclooxygenase enzyme, primarily responsible for the production of pro-inflammatory prostaglandins at sites of inflammation. By selectively targeting COX-2 over the constitutively expressed COX-1, which is involved in maintaining the gastric mucosa, these new isoindole derivatives may offer a better safety profile with reduced gastrointestinal side effects.
Table 2: Comparative Anti-inflammatory Activity of New Isoindole Derivatives
| Compound | Target | IC50 (µM) | Standard Agent | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Indole Derivative Q20 | COX-2 | 0.039 | Celecoxib | 0.068 | >250 |
| Indole Derivative Q10 | COX-2 | 0.055 | Indomethacin | 0.49 | >180 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.[8][11][12]
Experimental Protocol: COX-2 Inhibition Assay
The COX-2 inhibitory activity of the isoindole derivatives is typically evaluated using an in vitro enzyme immunoassay.
-
Enzyme Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds (new isoindole derivatives) and standard inhibitors (celecoxib, indomethacin) for a short period.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a specific time and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of PGE2 production (IC50) is determined from the dose-response curve.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by new isoindole derivatives.
Neuroprotective Effects: A Hope for Alzheimer's Disease
In the context of neurodegenerative diseases, particularly Alzheimer's disease, certain novel isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme that breaks down the neurotransmitter acetylcholine, and its inhibition is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's.
Several of the newly developed compounds have shown potent AChE inhibitory activity, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding the potency of currently prescribed drugs like donepezil and galantamine.[13][14][15][16][17]
Table 3: Comparative Acetylcholinesterase Inhibitory Activity
| Compound | IC50 (µM) | Standard Agent | IC50 (µM) |
| Isoindoline-1,3-dione Derivative | 0.034 | Donepezil | 0.05 |
| Isoindoline-1,3-dione Derivative | 0.91 | Galantamine | 1.2 |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.[13][14][15][16][17]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory effect of the isoindole derivatives on AChE activity is determined using a modified Ellman's method, a widely used spectrophotometric assay.
-
Reagent Preparation: A reaction mixture containing a phosphate buffer, the test compound at various concentrations, and acetylcholinesterase enzyme is prepared.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Colorimetric Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
IC50 Determination: The percentage of inhibition is calculated, and the IC50 value is determined from the dose-inhibition curve.
Experimental Workflow for Screening AChE Inhibitors
Caption: Workflow for the in vitro screening of acetylcholinesterase inhibitors.
The promising results from these initial studies warrant further investigation into the pharmacokinetic and toxicological profiles of these new isoindole derivatives. Their potential to outperform existing therapies offers a significant opportunity for the development of next-generation treatments for cancer, inflammatory disorders, and neurodegenerative diseases.
References
- 1. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Interaction of phenotypic sublines isolated from triple-negative breast cancer cell line MDA-MB-231 modulates their sensitivity to paclitaxel and doxorubicin in 2D and 3D assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoindole Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the characterization of isoindole and its derivatives. The objective is to offer a clear, data-driven overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, from quantitative analysis to structural elucidation.
Data Presentation: A Comparative Overview
| Parameter | HPLC-UV | GC-MS | NMR Spectroscopy | UV-Vis Spectroscopy |
| Primary Use | Quantification, Purity | Identification, Quantification | Structure Elucidation | Quantification |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | 0.01 - 0.5 µg/mL | Not typically used for trace detection | 0.1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | 0.05 - 2 µg/mL | Not typically used for trace quantification | 0.5 - 20 µg/mL |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Not applicable | 95 - 105% |
| Precision (% RSD) | < 5% | < 10% | Not applicable | < 5% |
| Sample Throughput | High | Medium | Low | High |
| Cost | Moderate | High | Very High | Low |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration and assess the purity of an isoindole derivative in a sample.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer) is commonly used. The specific ratio and gradient program will depend on the polarity of the isoindole derivative.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and filtered through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
-
Detection Wavelength: Determined by the UV absorbance maximum of the specific isoindole derivative.
-
-
Quantification: A calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile or semi-volatile isoindole derivatives.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Sample Preparation: Samples are dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization may be necessary for non-volatile compounds to increase their volatility.
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-500.
-
-
Identification and Quantification: Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of a reference standard. Quantification is performed using a calibration curve or by the internal standard method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of an isoindole derivative.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish correlations between protons and carbons to fully elucidate the structure.
-
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to determine the molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To perform a rapid quantitative analysis of an isoindole derivative.
Methodology:
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) to a concentration that falls within the linear range of the Beer-Lambert law.
-
Measurement:
-
The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte over a range of wavelengths (e.g., 200-400 nm).
-
The absorbance of the sample solution is measured at the λmax.
-
-
Quantification: A calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of the analyte in the sample is then calculated using the Beer-Lambert equation (A = εbc). For some isoindole-1,3-dione compounds, absorbance maxima have been observed in the range of 229-231 nm.[1]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods for isoindole characterization.
Caption: Logical relationships of analytical methods for isoindole characterization.
References
In Vivo Showdown: A Comparative Analysis of N-Benzylisoindole-1,3-dione Derivatives in Lung Cancer Xenografts
For Immediate Release
A recent preclinical study provides a head-to-head comparison of the in vivo anti-tumor efficacy of two novel N-benzylisoindole-1,3-dione derivatives, designated as Compound 3 and Compound 4. The research, conducted in a xenograft mouse model of human lung adenocarcinoma, offers valuable insights for scientists and drug development professionals in the oncology space. Both compounds demonstrated notable anti-cancer activity, with Compound 4 exhibiting a superior profile in tumor growth inhibition and overall survival.
The isoindole scaffold is a key pharmacophore in a number of therapeutic agents, and its derivatives have attracted significant interest for their potential as anti-cancer agents. This study provides crucial in vivo data that could guide the further development of this class of compounds.
Efficacy at a Glance: Compound 4 Shows Enhanced Anti-Tumor Activity
The in vivo therapeutic potential of Compound 3 and Compound 4 was evaluated in nude mice bearing A549-luc human lung adenocarcinoma xenografts. Following tumor implantation, the mice were treated with the respective compounds, and tumor growth, survival, and body weight were monitored over a 60-day period.
Table 1: In Vivo Efficacy of N-Benzylisoindole-1,3-dione Derivatives
| Parameter | Control Group | Compound 3 | Compound 4 |
| Average Tumor Volume (Day 60) | 2500 mm³ | ~1500 mm³ | ~500 mm³ |
| Survival Rate (Day 60) | 0% | 40% | 80% |
| Average Body Weight Change | - | Stable | Stable |
The data clearly indicates that while both compounds suppressed tumor growth compared to the control group, Compound 4 was significantly more effective at inhibiting tumor progression.[1][2][3][4][5] Furthermore, the survival rate in the cohort treated with Compound 4 was double that of the group receiving Compound 3, underscoring its enhanced therapeutic benefit.[1][2][3][5] Importantly, neither compound led to a significant loss in body weight, suggesting a favorable preliminary safety profile.
Unraveling the Mechanism: Targeting Key Signaling Pathways
Isoindole-1,3-dione derivatives have been suggested to exert their anti-cancer effects through the inhibition of critical cellular signaling pathways. These compounds are believed to act as potential inhibitors of tyrosine kinases and protein phosphatases 1 and 2A (PP1 and PP2A).[1][3]
Diagram 1: Proposed Signaling Pathway Inhibition
Caption: Proposed mechanism targeting Tyrosine Kinase and PP2A pathways.
The inhibition of receptor tyrosine kinases can disrupt downstream signaling cascades, such as the MAPK/ERK pathway, which are crucial for cancer cell proliferation and survival.[6][7][8][9][10] Concurrently, the modulation of protein phosphatases like PP2A, a key tumor suppressor, can influence various cellular processes, including cell growth and apoptosis.[1][2][11]
Experimental Design: A Robust In Vivo Model
The in vivo efficacy of the isoindole-based compounds was assessed using a well-established xenograft model.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow of the in vivo xenograft study.
Detailed Experimental Protocol
-
Cell Line and Animal Model: Human lung adenocarcinoma cells (A549-luc) were used.[1][2][3][4][5] Male nude mice (6-8 weeks old) served as the in vivo model.[12][1][3][4]
-
Tumor Cell Implantation: A suspension of 5 x 10⁶ A549-luc cells in 100 µL was injected subcutaneously into the mice.[12][1][3][4]
-
Grouping and Treatment: Once tumors became palpable, the mice were randomly assigned to one of three groups (n=5 each): a control group, a group treated with Compound 3, and a group treated with Compound 4.[1][2][3][4][5]
-
Data Collection: Tumor size, body weight, and survival were monitored and recorded for 60 days.[1][13][2][3][5]
This comparative guide highlights the promising in vivo anti-tumor activity of novel N-benzylisoindole-1,3-dione derivatives. The superior performance of Compound 4 in this preclinical model warrants further investigation and positions it as a strong candidate for continued drug development efforts in the pursuit of new cancer therapeutics.
References
- 1. Protein phosphatase 2A as a therapeutic target in inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A: a highly regulated family of serine/threonine phosphatases implicated in cell growth and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]
- 9. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]
- 10. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 11. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein phosphatase 2A: the Trojan Horse of cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein Phosphatase 2A Forms a Molecular Complex with Shc and Regulates Shc Tyrosine Phosphorylation and Downstream Mitogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Properties of Isoindole Derivatives: A Comparative Guide to Computational and Experimental Analyses
For researchers, scientists, and drug development professionals, understanding the multifaceted properties of isoindole derivatives is crucial for advancing novel therapeutics. This guide provides a comprehensive comparison of computational and experimental approaches used to analyze the biological, spectroscopic, and electrochemical characteristics of this important class of compounds. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this guide aims to be an invaluable resource for the rational design and development of new isoindole-based drugs.
Isoindole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][2][3] The exploration of these molecules is greatly accelerated by a synergistic approach that combines computational modeling with experimental validation. While computational methods offer rapid screening and prediction of properties, experimental analyses provide the tangible data necessary to confirm and quantify these predictions. This guide delves into a comparative analysis of these two approaches, highlighting their respective strengths and how they complement each other in the drug discovery process.
Biological Activity: A Tale of Two Approaches
The anticancer potential of isoindole derivatives is a primary area of research. Both computational and experimental methods are employed to evaluate their efficacy.
Computational Analysis of Anticancer Activity
Computational methods, such as molecular docking, are powerful tools for predicting the interaction between a ligand (the isoindole derivative) and a biological target, such as an enzyme or receptor.[4] These simulations can predict the binding affinity and mode of interaction, providing insights into the potential mechanism of action. For instance, molecular docking studies have been used to predict the binding of isoindole derivatives to the active sites of protein kinases, which are often dysregulated in cancer.[5][6]
Experimental Analysis of Anticancer Activity
Experimental validation of anticancer activity is typically performed using in vitro cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1][7] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit cell growth by 50%, is a key quantitative measure obtained from this assay.[8]
Table 1: Comparison of Experimental and Computationally Predicted Anticancer Activity of Selected Isoindole Derivatives
| Compound/Derivative | Target/Cell Line | Experimental IC50 (µM) | Computational Method | Predicted Binding Affinity/Score | Reference |
| N-benzylisoindole-1,3-dione (Comp. 3) | A549 (Lung Carcinoma) | 114.25 | Molecular Docking | Not Reported | [8] |
| N-benzylisoindole-1,3-dione (Comp. 4) | A549 (Lung Carcinoma) | 116.26 | Molecular Docking | Not Reported | [8] |
| 2-hydroxy-1H-isoindolediones | L1210 (Leukemia) | 0.1 - 100 | QSAR | Good correlation |
Spectroscopic Properties: Illuminating Molecular Structure
Spectroscopic techniques are indispensable for characterizing the chemical structure and electronic properties of newly synthesized isoindole derivatives.
Computational Prediction of Spectroscopic Properties
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are quantum mechanical methods used to predict various molecular properties, including spectroscopic data.[9][10][11] These calculations can predict the vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) of molecules with a good degree of accuracy.
Experimental Measurement of Spectroscopic Properties
Experimentally, techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy are used to elucidate the structure and electronic transitions of isoindole derivatives.[12][13] The maximum absorption wavelength (λmax) in a UV-Vis spectrum, for example, provides information about the electronic transitions within the molecule.
Table 2: Comparison of Experimental and Computationally Predicted Spectroscopic Properties of Selected Isoindole Derivatives
| Compound/Derivative | Experimental λmax (nm) | Solvent | Computational Method | Predicted λmax (nm) | Reference |
| 2-Methylisoindole-4,7-dione | 225, 242, 369 | Acetonitrile | Not specified | Not Reported | [12] |
| 5-Chloro-2-methylisoindole-4,7-dione | 225, 263, 382 | Acetonitrile | Not specified | Not Reported | [12] |
| Fused BN indole II | 292 | Not specified | TD-DFT | 256 | [13] |
| External BN indole I | 282 | Not specified | TD-DFT | 247 | [13] |
| Isoindole (from OPA-SO3 reaction) | 542 | Chloroform | Not applicable | Not applicable | [14] |
Electrochemical Properties: Probing Redox Behavior
The electrochemical properties of isoindole derivatives are important for understanding their reactivity and potential applications in areas such as organic electronics and as redox-active drugs.
Computational Prediction of Electrochemical Properties
Computational electrochemistry, often employing DFT, can be used to predict the redox potentials of molecules.[12] These calculations can provide valuable insights into the ease with which a molecule can be oxidized or reduced, which is crucial for understanding its electronic behavior.
Experimental Determination of Electrochemical Properties
Cyclic voltammetry (CV) is the primary experimental technique used to investigate the redox properties of chemical compounds.[15][16][17] It provides information on the oxidation and reduction potentials of a molecule and the stability of the resulting charged species.
Table 3: Comparison of Experimental and Computationally Predicted Electrochemical Properties of Selected Isoindole Derivatives
| Compound/Derivative | Experimental Redox Potential (V vs. ref) | Computational Method | Predicted Redox Potential (V vs. ref) | Reference |
| 2,5-dimethylisoindole-4,7-dione | ~0.9 | DFT | Good correlation | [12] |
| 5-methoxy-2,6-dimethylisoindole-4,7-dione | ~0.8 | DFT | Good correlation | [12] |
| Functionalized isoindolinones | ≈−2.8 V vs Fc/Fc⁺ | Not specified | Not Reported | [18] |
Experimental Protocols
MTT Assay for Anticancer Activity
The following is a generalized protocol for the MTT assay:[1][7]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cyclic Voltammetry for Electrochemical Analysis
A general procedure for performing cyclic voltammetry on an organic compound is as follows:[15][16][17]
-
Prepare the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) to a concentration of approximately 0.1 M.
-
Prepare the Analyte Solution: Dissolve the isoindole derivative in the electrolyte solution to a concentration of 1-5 mM.
-
Set up the Electrochemical Cell: Use a three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the Solution: Bubble an inert gas (e.g., argon or nitrogen) through the analyte solution to remove dissolved oxygen, which can interfere with the measurements.
-
Perform the Scan: Apply a potential waveform to the working electrode, sweeping the potential between two set limits at a specific scan rate. Record the resulting current.
-
Data Analysis: Analyze the resulting cyclic voltammogram to determine the oxidation and reduction potentials of the compound.
Signaling Pathways Modulated by Isoindole Derivatives
Isoindole derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for drug development.
Inhibition of Cyclooxygenase (COX) Enzymes
Certain isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.[5][19] COX-1 and COX-2 convert arachidonic acid into prostaglandins, which are mediators of inflammation and pain. By inhibiting these enzymes, isoindole derivatives can exert anti-inflammatory and analgesic effects.
Inhibition of Protein Kinases and the MAPK Pathway
Many isoindole derivatives exhibit anticancer activity by inhibiting protein kinases, which are enzymes that play critical roles in cell signaling pathways that control cell growth, proliferation, and survival.[5][6][20] The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that is often hyperactivated in cancer.[21][22][23] Isoindole derivatives can target and inhibit specific kinases within this pathway, leading to the suppression of tumor growth.
Conclusion
The synergy between computational and experimental analyses is paramount in the efficient discovery and development of novel isoindole derivatives with therapeutic potential. Computational methods provide a rapid and cost-effective means to screen large libraries of compounds and prioritize candidates for synthesis and experimental testing. Experimental data, in turn, is essential for validating computational predictions, providing definitive quantitative measurements, and elucidating the nuances of biological activity. This integrated approach, as outlined in this guide, empowers researchers to make more informed decisions, ultimately accelerating the journey from a promising molecule to a life-saving medicine.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]
- 6. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ossila.com [ossila.com]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. jpionline.org [jpionline.org]
- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Isoindole Scaffolds in Targeted Drug Discovery: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the isoindole scaffold has emerged as a privileged structure in the design of targeted therapeutics. Its unique three-dimensional shape and synthetic tractability have made it a cornerstone for developing molecules that can modulate challenging protein-protein interactions or induce the degradation of disease-causing proteins. This guide provides a head-to-head comparison of isoindole scaffolds in two key areas of targeted drug discovery: as inhibitors of the MDM2-p53 interaction and as ligands for the Cereblon (CRBN) E3 ubiquitin ligase in the development of Proteolysis Targeting Chimeras (PROTACs).
Isoindole Scaffolds as MDM2-p53 Interaction Inhibitors
The interaction between the tumor suppressor protein p53 and its negative regulator, murine double minute 2 (MDM2), is a critical target in oncology. Isoindolinone-based compounds have been extensively explored as inhibitors of this interaction, aiming to reactivate p53's tumor-suppressive functions.
Comparative Analysis of Isoindolinone-Based MDM2 Inhibitors
The following table summarizes the in vitro potency of representative isoindolinone-based MDM2 inhibitors. The half-maximal inhibitory concentration (IC50) from an Enzyme-Linked Immunosorbent Assay (ELISA) is a key metric for comparing the direct inhibitory activity against the MDM2-p53 protein-protein interaction.
| Compound | Structure | Target | Assay | IC50 (µM) | Reference |
| NU8231 | 3-(4-chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one | MDM2-p53 Interaction | ELISA | 5.3 ± 0.9 | [1][2] |
| (+)-R-74a | (+)-3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | MDM2-p53 Interaction | ELISA | 0.17 ± 0.02 | [3] |
| Racemic 74 | 3-(4-chlorophenyl)-3-((1-(hydroxymethyl)cyclopropyl)methoxy)-2-(4-nitrobenzyl)isoindolin-1-one | MDM2-p53 Interaction | ELISA | 0.23 ± 0.01 | [3] |
Key Insights:
-
Structure-activity relationship (SAR) studies have demonstrated that modifications at the 2-N-benzyl and 3-alkoxy substituents of the isoindolinone core significantly impact potency.[3]
-
The resolution of enantiomers can be critical, as seen with compound 74a , where the (+)-R-enantiomer exhibits significantly higher potency than the racemic mixture.[3]
-
These inhibitors have been shown to induce p53-dependent gene transcription in cellular assays, confirming their mechanism of action.[1][3]
Isoindole Scaffolds as Cereblon (CRBN) Ligands in PROTACs
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The isoindole-derived immunomodulatory drugs (IMiDs) – thalidomide, lenalidomide, and pomalidomide – are widely used as CRBN ligands in PROTAC design.
Comparative Analysis of Isoindole-Based CRBN Ligands and Derived PROTACs
The affinity of the isoindole ligand for CRBN is a crucial parameter for the efficacy of a PROTAC. This is often measured by the dissociation constant (Kd) or IC50 in binding assays. The degradation efficiency of the resulting PROTAC is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 2: Binding Affinities of Isoindole-Based Ligands to CRBN
| Ligand | Target | Assay | IC50 (nM) | Kd (µM) | Reference |
| Thalidomide | CRBN/DDB1 | Fluorescence Polarization | 347.2 | 0.25 | [4][5] |
| Lenalidomide | CRBN/DDB1 | Fluorescence Polarization | 268.6 | 0.18 | [4][5][6] |
| Pomalidomide | CRBN/DDB1 | Fluorescence Polarization | 153.9 | 0.16 | [4][5] |
Table 3: Head-to-Head Comparison of Isoindole-Based BRD4-Degrading PROTACs
| PROTAC | CRBN Ligand | Linker | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Pomalidomide | Alkyl chain | BRD4 | Various | ~30 | >90 | [7] |
| Compound 34 | Pomalidomide | Piperazine-containing | BRD4 | MDA-MB-231 | 60 | >90 | [8] |
| Compound 37 | Pomalidomide | α-acyloxy amide | BRD4 | MDA-MB-231 | 62 | >90 | [8] |
| HL435 | Alkenyl Oxindole | PEG chain | BRD4 | MDA-MB-231 | 11.9 | >99 | [9][10] |
Key Insights:
-
Pomalidomide generally exhibits the highest binding affinity for CRBN among the classic IMiDs.[4][5][11]
-
The linker connecting the isoindole scaffold to the target-binding ligand plays a critical role in the degradation efficiency of the PROTAC.[8]
-
Novel isoindole-related scaffolds, such as the alkenyl oxindole in HL435, can recruit different E3 ligases (CRL4-DCAF11) and lead to highly potent degraders.[9][10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: Mechanism of action for isoindolinone-based MDM2-p53 inhibitors.
Figure 2: PROTAC mechanism of action utilizing an isoindole-based CRBN ligand.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols.
Cereblon (CRBN) Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity of isoindole-based ligands to the CRBN E3 ligase.
Principle: This is a competitive binding assay based on the displacement of a fluorescently labeled thalidomide probe from the CRBN protein by a test compound. The binding of the large CRBN protein to the small fluorescent probe results in a high fluorescence polarization (FP) signal. When a test compound binds to CRBN and displaces the probe, the probe tumbles more rapidly in solution, leading to a decrease in the FP signal.
Materials:
-
Purified recombinant CRBN/DDB1 complex.[12]
-
Fluorescently labeled thalidomide (e.g., Cy5-thalidomide or Bodipy-thalidomide).[4][13]
-
Assay Buffer (e.g., 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4).
-
Test compounds (isoindole derivatives).
-
Positive control inhibitor (e.g., pomalidomide).[12]
-
Black, low-binding microtiter plates.
-
Fluorescence microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Add a fixed concentration of the CRBN/DDB1 complex to each well of the microtiter plate.
-
Add the serially diluted test compounds or controls to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Add a fixed concentration of the fluorescently labeled thalidomide probe to all wells.
-
Incubate for an additional period (e.g., 1.5 hours) with gentle shaking, protected from light.[13]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[13]
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the degradation of a target protein (e.g., BRD4) in cells treated with an isoindole-based PROTAC.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. By comparing the band intensity of the target protein in treated versus untreated cells, the extent of protein degradation can be quantified. Normalization to a housekeeping protein (e.g., β-actin, GAPDH) or total protein staining is essential to correct for variations in sample loading.[14]
Materials:
-
Cell line expressing the target protein (e.g., MDA-MB-231 for BRD4).
-
Isoindole-based PROTACs.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).[15]
-
Protein concentration assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary antibodies against the target protein and a housekeeping protein.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (e.g., ECL).
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Treatment: Seed cells in culture plates and treat with various concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with PBS and lyse them on ice using lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.[15]
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantification:
-
Measure the band intensity for the target protein and the housekeeping protein in each lane using densitometry software.
-
Normalize the target protein signal to the housekeeping protein signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to determine the DC50 and Dmax values.[8]
-
Figure 3: Experimental workflows for evaluating isoindole-based compounds.
References
- 1. Isoindolinone-based inhibitors of the MDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Isoindolinone inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction: structure-activity studies leading to improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesensors.com [lifesensors.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Cereblon and Its Role in the Treatment of Multiple Myeloma by Lenalidomide or Pomalidomide [pubs.sciepub.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SV [thermofisher.com]
- 15. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Safety Operating Guide
Navigating the Safe Disposal of cis-Octahydro-1H-isoindole Hydrochloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of cis-Octahydro-1H-isoindole hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Essential Safety and Hazard Information
This compound presents several health and environmental hazards that necessitate stringent safety measures. Understanding these risks is the first step in safe handling and disposal.
Summary of Hazards:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, oral (Category 4) |
| Toxic in contact with skin | Acute toxicity, dermal (Category 3) |
| Causes serious eye irritation | Eye irritation (Category 2A) |
| Very toxic to aquatic life | Short-term (acute) aquatic hazard (Category 1) |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following personal protective equipment must be worn when handling this compound:
| PPE Item | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel. Discharge into sewer systems or the environment is strictly prohibited.[1]
1. Waste Collection and Storage:
-
Container: Use a designated, suitable, and closed container for collecting the chemical waste.[1]
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols.
-
Storage: Store the sealed container in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1]
2. Spill and Leak Management:
-
In the event of a spill, immediately evacuate personnel to a safe area, upwind of the spill.[1]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1]
-
Wear the appropriate PPE, including chemical-impermeable gloves and eye protection.[1]
-
Prevent the chemical from entering drains or waterways.[1]
-
Collect the spilled material and place it in the designated waste container for disposal.[1]
3. Final Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant.[1]
-
An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
4. Contaminated Packaging Disposal:
-
Decontamination: Triple-rinse containers (or the equivalent) that held the chemical.
-
Disposal Options:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling cis-Octahydro-1H-isoindole hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis-Octahydro-1H-isoindole hydrochloride. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| Protection Type | Required Equipment | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-impermeable gloves. | Must satisfy EU Directive 89/686/EEC and EN 374.[1] |
| Skin and Body Protection | Laboratory clothing; Fire/flame resistant and impervious clothing. | Wear suitable protective clothing.[1][2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation occurs. | Wear an approved mask/respirator.[1][2] |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
For all procedures, use a chemical fume hood.[2]
-
Ensure emergency exits and a risk-elimination area are established.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is inspected and properly worn.[1] Avoid the formation of dust and aerosols.[1][3]
-
Handling: Avoid contact with skin and eyes.[1][3] Use non-sparking tools to prevent fire from electrostatic discharge.[1]
-
Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the handling area.[4] Contaminated clothing should be removed immediately and washed before reuse.[2][4]
-
Storage: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it separate from foodstuff containers and incompatible materials such as oxidizing agents.[1][2] Avoid heat, flames, and sparks.[2]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuation: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Ventilation: Ensure adequate ventilation.[1]
-
Ignition Sources: Remove all sources of ignition.[1]
-
Containment: Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[1] Mix the spilled material with sand or a similar inert absorbent, sweep it up, and place it in a tightly closed container for disposal.[2]
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1]
Disposal Plan
Waste Disposal:
-
Disposal of this compound should be arranged as special waste by a licensed disposal company.[2]
-
The material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Always consult with local, national, and regional waste disposal authorities to ensure compliance with all regulations.[2]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal, and do not discharge into sewer systems.[1]
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]
Safety and Handling Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
